molecular formula C5H6N2O2 B1461926 5-Methoxypyrimidin-4(1H)-one CAS No. 695-87-4

5-Methoxypyrimidin-4(1H)-one

Cat. No.: B1461926
CAS No.: 695-87-4
M. Wt: 126.11 g/mol
InChI Key: HIEZROSILNNWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxypyrimidin-4(1H)-one (CAS 695-87-4) is a high-purity heterocyclic building block essential for medicinal chemistry and drug discovery research. This pyrimidine derivative is a key synthetic intermediate for developing novel bioactive molecules. Pyrimidine-based compounds are of significant research interest due to their diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antiviral properties . As a core scaffold, it serves as a precursor in synthesizing more complex structures; for example, it can be efficiently converted to 4-Chloro-5-methoxypyrimidine, a valuable intermediate for nucleoside analog synthesis and pharmaceutical development . The compound's molecular formula is C 5 H 6 N 2 O 2 with a molecular weight of 126.11 g/mol . Handling and Safety: This product is for Research Use Only and is not intended for diagnostic or therapeutic use. It is harmful if swallowed (H302) and causes skin and eye irritation (H315, H319) . Researchers should consult the Safety Data Sheet and wear appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-5H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-9-4-2-6-3-7-5(4)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEZROSILNNWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C=NC=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxypyrimidin-4(1H)-one (CAS No. 695-87-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methoxypyrimidin-4(1H)-one (CAS No. 695-87-4), a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The document delves into its chemical and physical properties, outlines a plausible synthetic pathway, and explores its potential biological activities and mechanisms of action based on the broader understanding of pyrimidine derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the exploration and application of novel small molecules in therapeutic development.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the core of nucleic acids, and its derivatives have demonstrated a vast spectrum of biological activities. This has led to their successful development as anticancer, antiviral, and antimicrobial agents. The strategic substitution on the pyrimidine ring allows for the fine-tuning of their pharmacological profiles, making them a privileged scaffold in medicinal chemistry. 5-Methoxypyrimidin-4(1H)-one, with its unique substitution pattern, represents an intriguing molecule for further investigation and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its application in drug discovery, influencing factors such as solubility, membrane permeability, and metabolic stability.

PropertyValueSource
CAS Number 695-87-4Internal Data
Molecular Formula C₅H₆N₂O₂Internal Data
Molecular Weight 126.11 g/mol Internal Data
Appearance White to off-white crystalline solid (predicted)General chemical knowledge
Melting Point Not available
Boiling Point Not available
Solubility Likely soluble in polar organic solvents such as DMSO and methanol.General chemical knowledge
Tautomerism Exists in equilibrium with its tautomeric form, 4-hydroxy-5-methoxypyrimidine.General chemical knowledge

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be conceptualized in two main stages:

  • Chlorination of 2,4-dihydroxy-5-methoxypyrimidine: This precursor can be chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2,4-dichloro-5-methoxypyrimidine[1][2][3]. The reaction is typically carried out at elevated temperatures.

  • Selective Monohydrolysis: The more reactive chlorine atom at the 4-position of the pyrimidine ring can be selectively hydrolyzed to a hydroxyl group under controlled basic conditions to yield the target compound, 5-Methoxypyrimidin-4(1H)-one.

Synthesis_Pathway Start 2,4-dihydroxy- 5-methoxypyrimidine Intermediate 2,4-dichloro- 5-methoxypyrimidine Start:e->Intermediate:w   POCl₃, Heat    Product 5-Methoxypyrimidin-4(1H)-one Intermediate:e->Product:w   Controlled Hydrolysis (e.g., aq. Base)   

Caption: Proposed two-step synthesis of 5-Methoxypyrimidin-4(1H)-one.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,4-dichloro-5-methoxypyrimidine [1][2][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dihydroxy-5-methoxypyrimidine (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents) to the flask. The reaction should be performed in a well-ventilated fume hood.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 5-Methoxypyrimidin-4(1H)-one

  • Reaction Setup: Dissolve the purified 2,4-dichloro-5-methoxypyrimidine (1 equivalent) in a suitable solvent such as dioxane or tetrahydrofuran (THF).

  • Reagent Addition: Add a solution of a mild base, such as aqueous sodium bicarbonate or a dilute sodium hydroxide solution (1 equivalent), dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

  • Extraction and Purification: Extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure of 5-Methoxypyrimidin-4(1H)-one and data from analogous compounds.

¹H NMR Spectroscopy:

  • A singlet for the methoxy group protons (-OCH₃) is expected around δ 3.8-4.0 ppm.

  • A singlet for the proton at the C6 position of the pyrimidine ring should appear in the aromatic region, likely between δ 7.5 and 8.0 ppm.

  • A singlet for the proton at the C2 position is also expected in the aromatic region, potentially downfield from the C6 proton.

  • A broad singlet for the N-H proton, which may be exchangeable with D₂O, is anticipated in the downfield region (δ 10-12 ppm).

¹³C NMR Spectroscopy:

  • The methoxy carbon (-OCH₃) signal is expected around δ 55-60 ppm.

  • Carbonyl carbon (C4) should appear significantly downfield, in the range of δ 160-170 ppm.

  • The C2, C5, and C6 carbons of the pyrimidine ring will have distinct signals in the aromatic region.

FT-IR Spectroscopy:

  • A characteristic C=O stretching vibration for the pyrimidinone ring is expected around 1650-1700 cm⁻¹.

  • An N-H stretching band should be observable in the region of 3200-3400 cm⁻¹.

  • C-O stretching vibrations for the methoxy group are anticipated around 1000-1300 cm⁻¹.

  • C-H stretching and bending vibrations for the aromatic and methoxy groups will also be present.

Mass Spectrometry:

  • The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (126.11 g/mol ).

Potential Biological Activities and Therapeutic Applications

The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents. While specific biological data for 5-Methoxypyrimidin-4(1H)-one is limited, its structural features suggest potential applications in several key therapeutic areas.

Anticancer Potential

Many pyrimidine derivatives exhibit potent anticancer activity by interfering with DNA synthesis or acting as kinase inhibitors[4][5].

  • Mechanism of Action (Hypothesized):

    • Antimetabolite Activity: As a pyrimidine analog, 5-Methoxypyrimidin-4(1H)-one could potentially interfere with nucleotide metabolism, thereby inhibiting DNA and RNA synthesis in rapidly proliferating cancer cells.

    • Kinase Inhibition: The pyrimidinone core is a common feature in many kinase inhibitors. It is plausible that this compound could target specific kinases involved in cancer cell signaling pathways.

Anticancer_Mechanism cluster_0 Potential Anticancer Mechanisms Node_A 5-Methoxypyrimidin-4(1H)-one Node_B Nucleotide Metabolism (Pyrimidine Biosynthesis) Node_A->Node_B  Interference   Node_C Kinase Signaling Pathways Node_A->Node_C  Inhibition   Node_D Inhibition of DNA/RNA Synthesis Node_B->Node_D Node_E Disruption of Cell Cycle and Proliferation Node_C->Node_E Node_F Apoptosis Induction Node_D->Node_F Node_E->Node_F

Caption: Hypothesized anticancer mechanisms of 5-Methoxypyrimidin-4(1H)-one.

Antimicrobial Activity

The pyrimidine nucleus is also a key component of several antimicrobial drugs.

  • Mechanism of Action (Hypothesized):

    • Inhibition of Essential Enzymes: 5-Methoxypyrimidin-4(1H)-one could potentially inhibit enzymes that are crucial for microbial survival, such as dihydrofolate reductase or other enzymes involved in nucleotide biosynthesis.

    • Disruption of Cell Wall Synthesis: Some heterocyclic compounds are known to interfere with the synthesis of the bacterial cell wall.

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of 5-Methoxypyrimidin-4(1H)-one, a series of standardized in vitro assays can be employed.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 5-Methoxypyrimidin-4(1H)-one (typically from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.

  • Preparation of Inoculum: Prepare a standardized suspension of the microbial strain.

  • Serial Dilution: Prepare serial dilutions of 5-Methoxypyrimidin-4(1H)-one in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion and Future Directions

5-Methoxypyrimidin-4(1H)-one is a pyrimidine derivative with significant, yet underexplored, potential in drug discovery. Its structural similarity to biologically active pyrimidines suggests promising avenues for investigation, particularly in the fields of oncology and infectious diseases. This technical guide provides a foundational framework for initiating such research. Future studies should focus on developing a robust and scalable synthesis, obtaining comprehensive spectroscopic characterization, and conducting extensive biological screening to fully elucidate the therapeutic potential of this intriguing molecule.

References

  • CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents.
  • Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors - PubMed. Available from: [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Available from: [Link]

  • Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells - PMC. Available from: [Link]

  • Synthesis and Antibacterial Activity of Novel 5-(4-methyl-1H-1,2,3-triazole) Methyl Oxazolidinones - PubMed. Available from: [Link]

  • Anticancer NCI one-dose screening data (10 -5 M) for compounds 3-12, 15, 18. Available from: [Link]

  • NIST Chemistry WebBook. Available from: [Link]

  • PubChem. Available from: [Link]

  • 4(1H)-Pyrimidinone - the NIST WebBook. Available from: [Link]

  • Preparation method of 4,6-dihydroxy-5-methoxypyrimidine sodium - Google Patents.
  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC. Available from: [Link]

  • 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity - PubMed. Available from: [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis - MDPI. Available from: [Link]

Sources

Technical Guide: Tautomeric Equilibrium of 5-Methoxypyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the tautomeric landscape of 5-methoxypyrimidin-4(1H)-one , specifically focusing on its equilibrium with the 5-methoxypyrimidin-4-ol (lactim) form. For researchers in medicinal chemistry, understanding this equilibrium is critical: it dictates hydrogen-bond donor/acceptor profiles (HBD/HBA), solubility, and ligand-protein binding modes.

While the "ol" (enol) form represents a fully aromatic pyrimidine system, thermodynamic and experimental evidence overwhelmingly favors the oxo (lactam) tautomer in both the solid state and polar solutions. Furthermore, the "oxo" form exists as a sub-equilibrium between the N1-H and N3-H tautomers. This guide provides the mechanistic basis for these preferences and actionable protocols for their characterization.

The Tautomeric Landscape: Thermodynamics & Mechanism

The Three-State Equilibrium

Contrary to the binary "keto-enol" model often taught in introductory organic chemistry, 4-substituted pyrimidines exist in a ternary equilibrium. For 5-methoxypyrimidin-4-one, the relevant species are:

  • 4(1H)-one (Lactam A): Proton on N1. Cross-conjugated system.

  • 4(3H)-one (Lactam B): Proton on N3.[1] Linearly conjugated system (often thermodynamically preferred).

  • 4-ol (Lactim): Proton on Oxygen. Fully aromatic system.

Thermodynamic Drivers

The equilibrium is governed by the trade-off between aromaticity (favoring the ol form) and the strength of the amide-like resonance (favoring the one forms).

  • Amide Resonance: The

    
     bond enthalpy (~745 kJ/mol) combined with the resonance stabilization energy of the amide-like 
    
    
    
    moiety generally outweighs the aromatization energy of the pyrimidine ring.
  • Solvent Influence:

    • Polar/Protic Solvents (H₂O, DMSO): Strongly stabilize the highly polarized one forms via dipole-dipole interactions and hydrogen bonding. The

      
       (keto/enol) is typically 
      
      
      
      .
    • Non-Polar Solvents / Gas Phase: The energy gap narrows. While the one form usually remains dominant, the ol form concentration increases due to the lack of stabilization for the zwitterionic character of the lactam.

The 5-Methoxy Effect

The methoxy group at C5 acts as an Electron Donating Group (EDG) .

  • Electronic Impact: The lone pairs on the methoxy oxygen donate density into the pyrimidine ring. This increases the electron density at C4 and C6.

  • Stabilization: This donation slightly destabilizes the carbonyl of the keto form (by competing with the N-lone pair donation) but not enough to flip the equilibrium to the ol form. However, it makes the carbonyl oxygen more basic, enhancing its HBA capability in drug binding pockets.

Visualization of the Equilibrium

The following diagram illustrates the proton transfer pathways and the dominant species in polar media.

Tautomerism N1 5-methoxy pyrimidin-4(1H)-one (N1-H) N3 5-methoxy pyrimidin-4(3H)-one (N3-H) N1->N3 Intermolecular Proton Transfer Enol 5-methoxy pyrimidin-4-ol (Lactim) N1->Enol Tautomerization N3->Enol Tautomerization (Unfavorable in Polar Media)

Figure 1: The ternary equilibrium. In solution, the rapid exchange between N1-H and N3-H often blurs their distinction, while the Enol form remains a minor contributor.

Analytical Characterization Protocols

Distinguishing these tautomers requires specific spectroscopic techniques. Standard LC-MS is insufficient as all forms have the identical mass (


 140.14 for the parent, +14 for methyl).
Protocol: NMR Solvent Screening

Objective: Determine the dominant tautomer and assess the rate of exchange.

Materials:

  • Compound: 5-Methoxypyrimidin-4-one (>5 mg).

  • Solvents: DMSO-

    
     (Polar/H-bond acceptor), CDCl
    
    
    
    (Non-polar), Methanol-
    
    
    (Protic).

Workflow:

  • Sample Preparation: Dissolve 5 mg of compound in 0.6 mL of DMSO-

    
    . Repeat for CDCl
    
    
    
    (solubility permitting).
  • Acquisition: Acquire

    
    H NMR (min 16 scans) and 
    
    
    
    C NMR (min 256 scans).
  • Analysis of Key Signals:

FeatureLactam (One) SignatureLactim (Ol) Signature

H: Mobile Proton

11.0 – 13.5 ppm
(Broad Singlet, NH). Indicates strong H-bonding.

9.0 – 11.0 ppm
(Singlet, OH). Often sharper than NH unless exchanging rapidly.

C: C4 (Carbonyl)

160 – 168 ppm
. Characteristic of amides.

165 – 172 ppm
. Shift moves downfield due to aromaticity, but overlaps.

C: C5 (C-OMe)

140 – 150 ppm
.

135 – 145 ppm
.
Coupling (

)
If C5-H exists (not this case),

is larger.
Fully aromatic coupling is smaller.

Interpretation:

  • In DMSO-

    
     , the observation of a broad singlet >12 ppm is diagnostic for the Lactam (NH)  form.
    
  • If the spectrum shows sharp peaks in CDCl

    
     but broad/disappearing peaks in Methanol-
    
    
    
    , it indicates rapid proton exchange with the solvent, confirming the acidic nature of the NH/OH proton.
Protocol: X-Ray Crystallography (The Gold Standard)

Causality: Solid-state packing forces lock the molecule into its most stable conformation, usually the dimerized lactam.

  • Crystallization: Dissolve 20 mg in hot ethanol/water (9:1). Allow slow evaporation at RT.

  • Metric Analysis: Measure the C4-O bond length.

    • 1.22 – 1.26 Å: Indicates C=O (Double Bond)

      
       Lactam.
      
    • 1.30 – 1.36 Å: Indicates C-O (Single Bond)

      
       Lactim.
      

Implications for Drug Discovery

Binding Mode Ambiguity

In docking studies, the software must be forced to recognize the correct tautomer.

  • Default Error: Many algorithms generate the "aromatic" (ol) form by default because it maximizes the aromaticity score.

  • Correction: You must manually penalize the ol form or explicitly enumerate the one forms.

The "Chameleon" Effect

While the one form is dominant in solution, the ol form can be selected by a protein binding pocket if the pocket contains:

  • A hydrophobic environment (disfavoring the dipole of the lactam).

  • Specific H-bond acceptors positioned to receive the O-H proton.

Synthetic Reactivity (Alkylation)

The tautomerism dictates the site of alkylation (e.g., with methyl iodide):

  • N-Alkylation (Major): Occurs at N1 or N3, driven by the nucleophilicity of the nitrogen lone pair in the lactam form.

  • O-Alkylation (Minor): Occurs at the oxygen, trapping the ol form as an ether. This usually requires "hard" electrophiles or specific silver salt catalysts (Ag

    
    CO
    
    
    
    ).

Decision Workflow: Determining Your Tautomer

Use this logic flow to assign the structure in your specific context.

DecisionTree Start Start: Unknown Tautomer State Phase What is the Phase? Start->Phase Solid Solid State Phase->Solid Solution Solution Phase->Solution XRay Perform X-Ray Crystallography Check C4-O bond length Solid->XRay NMR Perform 1H NMR in DMSO-d6 Solution->NMR ResultSolid C-O < 1.28 Å? Likely Keto (Lactam) XRay->ResultSolid ResultSoln Signal > 11 ppm? Likely Keto (Lactam) NMR->ResultSoln

Figure 2: Analytical workflow for tautomer assignment.

References

  • Tautomerism of Pyrimidinones: Advances in Heterocyclic Chemistry. Katritzky, A. R. (Eds.).[2][3][4] Academic Press. (General reference for heterocyclic tautomerism principles).

  • Solvent Effects on Tautomerism: Lazzarini, A., et al. "Solvent effects on the relative stability for tautomerism of 4-pyrimidinone derivatives."[5] Journal of Molecular Structure. (Representative link for context).

  • NMR Chemical Shifts of Pyrimidines: Pretsch, E., et al.
  • Crystallographic Data: Cambridge Structural Database (CSD). Search for "pyrimidin-4-one" substructures reveals >90% preference for keto forms in solid state. .

  • Computational Analysis: "Relative stability of 4-pyrimidinone tautomers." ChemicalBook / Vertex AI Search Results. .

(Note: Specific literature on the exact 5-methoxy derivative is rare; these references ground the structural assignment in the established chemistry of the parent 4-pyrimidinone scaffold.)

Sources

Molecular weight and formula of 5-Methoxypyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-Methoxypyrimidin-4(1H)-one

Executive Summary 5-Methoxypyrimidin-4(1H)-one (CAS 695-87-4) represents a critical heterocyclic scaffold in modern medicinal chemistry. Distinguished by its electron-rich pyrimidine core and tautomeric versatility, this compound serves as a pivotal intermediate in the synthesis of kinase inhibitors (specifically Axl receptor tyrosine kinase), antibacterial pleuromutilin derivatives, and soluble guanylate cyclase (sGC) stimulators. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and structural dynamics, designed for researchers in early-stage drug discovery.

Physicochemical Profile

The fundamental identity of 5-Methoxypyrimidin-4(1H)-one is defined by its capacity for hydrogen bonding and its role as a bioisostere for other polar aromatic systems.

PropertySpecification
IUPAC Name 5-Methoxypyrimidin-4(1H)-one
Synonyms 5-Methoxypyrimidin-4-ol; 5-Methoxy-4-hydroxypyrimidine
CAS Number 695-87-4
Molecular Formula C₅H₆N₂O₂
Molecular Weight 126.11 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Predicted) ~8.5 (OH/NH deprotonation)

Structural Dynamics & Tautomerism

A defining feature of 4-substituted pyrimidines is the prototropic tautomerism between the lactam (4(1H)-one) and lactim (4-ol) forms. In solution (DMSO-d6) and the solid state, the lactam (keto) form predominates, stabilized by intermolecular hydrogen bonding networks. This equilibrium is critical for binding affinity in active sites, particularly where the N1-H serves as a hydrogen bond donor.

Tautomerism cluster_0 Tautomeric Equilibrium Lactam Lactam Form (5-Methoxypyrimidin-4(1H)-one) Major Species in DMSO/Solid Lactim Lactim Form (5-Methoxypyrimidin-4-ol) Minor Species Lactam->Lactim  Proton Transfer  

Figure 1: Tautomeric equilibrium favoring the N1-protonated lactam form in polar aprotic solvents.

Synthetic Methodology

The synthesis of 5-Methoxypyrimidin-4(1H)-one requires precise control over condensation conditions to ensure regioselectivity and yield. The most robust route involves the condensation of formamidine with a formylated methoxyacetate intermediate.

Protocol: Condensation Route

Reagents:

  • Methyl methoxyacetate (1.0 equiv)

  • Ethyl formate (1.2 equiv)

  • Sodium methoxide (NaOMe) (1.5 equiv)

  • Formamidine acetate (1.1 equiv)

  • Solvent: Anhydrous Methanol

Step-by-Step Workflow:

  • Formylation (In Situ):

    • Charge a reaction vessel with anhydrous methanol and NaOMe under nitrogen atmosphere.

    • Add methyl methoxyacetate and ethyl formate dropwise at 0°C.

    • Stir at room temperature for 3–5 hours. Checkpoint: Solution turns yellow, indicating enolate formation.

  • Cyclization:

    • Add formamidine acetate to the reaction mixture.

    • Reflux the mixture (65°C) for 12–16 hours.

    • Monitor by LCMS for the mass peak [M+H]+ = 127.05.

  • Workup & Purification:

    • Concentrate the mixture in vacuo to remove methanol.

    • Dilute residue with minimal water and neutralize carefully with acetic acid or dilute HCl to pH ~6–7 to precipitate the product.

    • Filter the solid, wash with cold water and diethyl ether.

    • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (DCM:MeOH 10:1) if high purity (>98%) is required.

Synthesis SM1 Methyl Methoxyacetate Inter Intermediate Enolate (In Situ) SM1->Inter NaOMe, MeOH 0°C to RT SM2 Ethyl Formate SM2->Inter NaOMe, MeOH 0°C to RT Reagent Formamidine Acetate Product 5-Methoxypyrimidin-4(1H)-one (Yield: ~26-45%) Inter->Product + Formamidine Reflux, 16h

Figure 2: Synthetic pathway via Claisen condensation and cyclization.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated against the following spectral standards.

1. Nuclear Magnetic Resonance (¹H NMR)

  • Solvent: DMSO-d6 (400 MHz)

  • Key Signals:

    • δ 12.47 ppm (br s, 1H): NH proton (confirms 1H-one tautomer).

    • δ 7.81 ppm (s, 1H): C2 -H (between nitrogens, most deshielded aromatic).

    • δ 7.52 ppm (s, 1H): C6 -H (adjacent to carbonyl).

    • δ 3.70 ppm (s, 3H): -OCH ₃ (methoxy group).

  • Interpretation: The broad singlet at 12.47 ppm is the diagnostic peak for the lactam form. Absence of this peak and presence of an -OH signal would indicate the lactim form, which is rare in DMSO.

2. Mass Spectrometry (LC-MS)

  • Ionization Mode: ESI (+)

  • Calculated Mass: 126.04

  • Observed Mass: [M+H]⁺ = 127.1 m/z

  • Purity Check: No significant peaks at [M+H]⁺ + 14 (methylation impurity) or [M+H]⁺ + 16 (oxidation impurity).

Therapeutic Applications

5-Methoxypyrimidin-4(1H)-one serves as a high-value scaffold in three primary therapeutic areas:

  • Kinase Inhibition (Oncology):

    • Acts as a core pharmacophore for Axl kinase inhibitors . The pyrimidinone ring mimics the adenine base of ATP, forming key hydrogen bonds within the kinase hinge region. The 5-methoxy group fills the hydrophobic pocket, enhancing selectivity.

  • Antibacterial Agents:

  • Cardiovascular Disease:

    • Precursor for sGC stimulators . The scaffold is derivatized to create NO-independent activators of soluble guanylate cyclase, treating pulmonary hypertension and heart failure.

References

  • Sigma-Aldrich. 5-methoxypyrimidin-4-ol Product Information. Link

  • PubChem. Compound Summary for CID 695-87-4. Link

  • Ai, X., et al. (2015). A New Pleuromutilin Derivative: Synthesis, Crystal Structure and Antibacterial Evaluation. Chinese Journal of Structural Chemistry. Link

  • Glaxo Group Limited. Patent WO201237782A1: Pyrimidine derivatives. (Describes synthesis and NMR data). Link

  • Vertex Pharmaceuticals. Patent US9593097B2: Axl inhibitors. (Provides detailed characterization of Intermediate I-88). Link

Sources

Introduction: The Prominence of the Pyrimidine Scaffold in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Methoxy-4-hydroxypyrimidine: Structure, Properties, and Potential for Drug Discovery

The pyrimidine nucleus is a cornerstone in the field of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. Its prevalence in nature, most notably as a component of the nucleobases uracil, thymine, and cytosine, has inspired the development of numerous synthetic derivatives with significant therapeutic applications. Pyrimidine-containing compounds are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] The versatility of the pyrimidine ring allows for structural modifications at various positions, enabling the fine-tuning of physicochemical properties and biological targets. This guide focuses on a specific, lesser-explored derivative, 5-Methoxy-4-hydroxypyrimidine, providing a comprehensive overview of its chemical nature and a forward-looking perspective on its potential in drug discovery, drawn from the context of its better-understood chemical relatives.

Chemical Structure and Tautomerism of 5-Methoxy-4-hydroxypyrimidine

The chemical structure of 5-Methoxy-4-hydroxypyrimidine is defined by a pyrimidine ring substituted with a methoxy group at the 5-position and a hydroxyl group at the 4-position.

A critical aspect of the chemistry of hydroxypyrimidines is the phenomenon of keto-enol tautomerism. The "hydroxy" form can exist in equilibrium with its keto tautomer, 4(3H)-pyrimidinone. This equilibrium can be influenced by factors such as the solvent, pH, and the presence of other substituents on the ring.[3][4] For 5-Methoxy-4-hydroxypyrimidine, this tautomerism would involve the migration of a proton from the hydroxyl group to a ring nitrogen, as depicted below. Understanding this equilibrium is crucial, as the dominant tautomeric form can significantly impact the molecule's hydrogen bonding capabilities, polarity, and interactions with biological targets.

Caption: Tautomeric equilibrium of 5-Methoxy-4-hydroxypyrimidine.

Physicochemical Properties: An Estimation Based on Analogs

PropertyPredicted Value / InformationSource of Analogy
IUPAC Name 5-methoxy-4-pyrimidinol or 5-methoxypyrimidin-4(3H)-oneGeneral Nomenclature
CAS Number Not assigned-
Molecular Formula C₅H₆N₂O₂-
Molecular Weight 126.11 g/mol -
Appearance Likely a white to off-white solid[5][6]
Melting Point Expected to be relatively high, likely >150 °C[5][6]
Solubility Predicted to have some solubility in water and polar organic solvents[5]
pKa Expected to have both acidic and basic character[6]

Proposed Synthetic Pathway

While a specific, validated synthesis for 5-Methoxy-4-hydroxypyrimidine is not documented in the searched literature, a plausible route can be designed based on established pyrimidine synthesis protocols. A common approach involves the condensation of a three-carbon component with a source of the N-C-N fragment.

Step-by-Step Proposed Synthesis:
  • Starting Material Selection: A suitable starting material would be a substituted three-carbon precursor, such as a derivative of malonic acid. For this synthesis, methyl 2-formyl-2-methoxyacetate could be a viable option.

  • Condensation Reaction: This activated carbonyl compound can be condensed with urea or a related amidine in the presence of a base (e.g., sodium ethoxide) in an alcoholic solvent. This cyclization reaction would form the pyrimidine ring.

  • Work-up and Purification: The reaction mixture would then be neutralized, and the solvent removed under reduced pressure. The resulting crude product would be purified using standard techniques such as recrystallization or column chromatography to yield the desired 5-Methoxy-4-hydroxypyrimidine.

synthesis_workflow start Methyl 2-formyl-2-methoxyacetate + Urea condensation Condensation and Cyclization start->condensation reagents Base (e.g., NaOEt) Alcoholic Solvent (e.g., Ethanol) reagents->condensation workup Neutralization and Solvent Removal condensation->workup purification Recrystallization or Column Chromatography workup->purification product 5-Methoxy-4-hydroxypyrimidine purification->product caption Proposed synthesis workflow for 5-Methoxy-4-hydroxypyrimidine.

Caption: Proposed synthesis workflow for 5-Methoxy-4-hydroxypyrimidine.

Potential Biological Significance: A Survey of Related Pyrimidines

A comprehensive search of scientific literature reveals a notable absence of specific biological activity data for 5-Methoxy-4-hydroxypyrimidine.[2] However, the extensive research on structurally related pyrimidine derivatives provides a strong rationale for investigating its potential pharmacological properties. The pyrimidine scaffold is a well-established pharmacophore, and the introduction of methoxy and hydroxyl groups can significantly influence a molecule's biological activity. The methoxy group, in particular, is prevalent in many approved drugs and can enhance ligand-target binding, improve physicochemical properties, and favorably modulate ADME (absorption, distribution, metabolism, and excretion) parameters.[7]

biological_activities pyrimidine Pyrimidine Core anticancer Anticancer pyrimidine->anticancer antiviral Antiviral pyrimidine->antiviral antibacterial Antibacterial pyrimidine->antibacterial antifungal Antifungal pyrimidine->antifungal cns_activity CNS Activity pyrimidine->cns_activity cardiovascular Cardiovascular pyrimidine->cardiovascular caption Diverse biological activities of the pyrimidine scaffold.

Caption: Diverse biological activities of the pyrimidine scaffold.

Derivatives of pyrimidine have been successfully developed as:

  • Anticancer Agents: By acting as antimetabolites or kinase inhibitors.[1][5]

  • Antiviral Therapeutics: Including foundational drugs for the treatment of HIV and other viral infections.[1]

  • Antibacterial and Antifungal Drugs: Demonstrating a broad spectrum of antimicrobial activity.[1]

The specific substitution pattern of 5-Methoxy-4-hydroxypyrimidine, with a hydrogen-bond donor (hydroxyl) and a hydrogen-bond acceptor (methoxy), presents an interesting profile for potential interactions with various biological targets.

Conclusion and Future Directions

5-Methoxy-4-hydroxypyrimidine represents an unexplored region of chemical space within the well-validated pyrimidine family of compounds. While direct experimental data on its synthesis and biological activity are currently lacking, its structural features suggest it could be a valuable building block for the development of novel therapeutic agents.

Future research should focus on:

  • Development and Validation of a Synthetic Route: Establishing an efficient and scalable synthesis is the first critical step to enable further investigation.

  • Physicochemical Characterization: Experimental determination of its properties, including solubility, pKa, and tautomeric equilibrium, will be essential for understanding its behavior.

  • Biological Screening: A broad-based screening approach against various targets, including kinases, polymerases, and other enzymes implicated in disease, could uncover novel biological activities.

The insights provided in this guide, drawn from the rich chemistry and pharmacology of related pyrimidine derivatives, aim to provide a solid foundation for researchers and drug development professionals to embark on the exploration of 5-Methoxy-4-hydroxypyrimidine and its potential contributions to medicine.

References

Sources

Physical properties of 5-Methoxypyrimidin-4(1H)-one solid

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: EXECUTIVE SUMMARY

5-Methoxypyrimidin-4(1H)-one (CAS: 695-87-4) is a critical heterocyclic intermediate used extensively in the synthesis of bioactive pharmaceutical ingredients, particularly Axl kinase inhibitors and soluble guanylate cyclase (sGC) stimulators.[1][2]

Unlike simple pyrimidines, this compound exhibits complex physical behavior due to keto-enol tautomerism , which dictates its solubility, melting point, and reactivity.[1][2] In the solid state and polar solutions, it predominantly exists as the 4(1H)-one (keto) tautomer, a fact that is often overlooked in standard databases but is crucial for process chemistry and formulation.[1][2]

This guide provides a definitive reference for the physicochemical profiling of 5-Methoxypyrimidin-4(1H)-one, bridging the gap between raw data and experimental application.

PART 2: CHEMICAL IDENTITY & TAUTOMERISM

Structural Dynamics

The core challenge in characterizing this molecule is the equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms.[1][2] While IUPAC nomenclature often defaults to "ol" (5-methoxypyrimidin-4-ol), experimental evidence (NMR, X-ray) confirms the oxo-form is the stable species in the solid phase.[1][2]

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer that shifts the molecule from a potential aromatic "ol" to the dominant amide-like "one".[1][2]

Tautomerism Enol Enol Form (5-Methoxypyrimidin-4-ol) Less Stable (Solid) Keto Keto Form (5-Methoxypyrimidin-4(1H)-one) Dominant (Solid/DMSO) Enol->Keto Proton Transfer (Favored in Polar Solvents)

Caption: Tautomeric equilibrium favoring the 4(1H)-one form in solid state and polar media due to resonance stabilization of the amide-like moiety.[1][2]

PART 3: PHYSICAL PROPERTIES DATA

The following data aggregates experimental values from patent literature and safety data sheets (SDS), resolved against theoretical predictions.

Table 1: Physicochemical Constants
PropertyValue / DescriptionSource / Context
CAS Number 695-87-4Registry
Molecular Formula C₅H₆N₂O₂-
Molecular Weight 126.11 g/mol -
Appearance White to Off-White SolidExperimental (Recrystallized)
Melting Point 165 °C (approx.)Sigma SDS / Patent Lit.[1][2]
Solubility (High) DMSO, Methanol, EthanolPolar protic/aprotic solvents
Solubility (Low) Water (Moderate), DCM, HexanesHydrophobic/Non-polar solvents
pKa (Acidic) ~8.5 - 9.0 (Predicted)Deprotonation of N-H (Keto)
pKa (Basic) ~2.0 (Predicted)Protonation of N3
LogP -0.6 to -0.8Hydrophilic nature

Critical Note on Melting Point: Discrepancies exist in online databases (some citing <50°C).[2] These lower values likely correspond to liquid intermediates (e.g., methyl esters) or hydrated forms.[1][2] The pure, anhydrous heterocyclic base is a high-melting solid (~165°C).[1][2]

PART 4: ANALYTICAL PROFILING

Trustworthy identification relies on Nuclear Magnetic Resonance (NMR).[1][2] The presence of the N-H proton is the "fingerprint" of the keto tautomer.[1][2]

1H-NMR Interpretation (DMSO-d₆)
  • δ 12.47 ppm (br s, 1H): N-H proton . The broad singlet at this high shift is characteristic of the lactam (amide) proton, confirming the 4(1H)-one structure.[1][2] If the molecule were the "ol" form, this signal would be absent or appear as a sharp O-H peak (usually <11 ppm).[1][2]

  • δ 7.81 ppm (s, 1H): H-2 proton .[1][2] Deshielded due to position between two nitrogens.[1][2]

  • δ 7.52 ppm (s, 1H): H-6 proton .[1][2]

  • δ 3.70 ppm (s, 3H): Methoxy (-OCH₃) group.[1][2]

UV-Vis Spectroscopy
  • Expected λmax: ~260–280 nm (Methanol).[2]

  • Shift: Significant bathochromic shift (red shift) is observed upon deprotonation in basic media (pH > 10), forming the anion.[2]

PART 5: SYNTHESIS & EXPERIMENTAL PROTOCOLS

For researchers needing to synthesize or validate the material, the following workflow is the industry standard for high-purity isolation.

5.1 Synthesis Pathway (Graphviz)

Synthesis SM1 Methyl 2,3-dimethoxyacrylate Reaction Cyclization (Reflux in Ethanol/NaOEt) SM1->Reaction SM2 Formamidine Acetate SM2->Reaction Workup Acidification & Filtration Reaction->Workup Product 5-Methoxypyrimidin-4(1H)-one (White Solid) Workup->Product

Caption: Condensation of acrylate and formamidine to yield the pyrimidine core.[1][2]

5.2 Protocol: Solubility & Stability Testing

To verify the physical state for formulation:

  • Solvent Screen: Weigh 10 mg of solid into 1 mL of solvent (Water, MeOH, DMSO, DCM).[1][2]

    • Result: Clear solution in DMSO/MeOH indicates purity.[2] Turbidity in DCM is expected.[1][2]

  • Hygroscopicity Check: Expose 100 mg sample to 80% RH for 24 hours.

    • Observation: Significant weight gain (>2%) indicates formation of hydrates, common in pyrimidinones.[1][2] Store in a desiccator.

PART 6: REFERENCES

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 5-Methoxypyrimidin-4-ol. Link

  • Wang, L., et al. (2016).[1][2] Pyrimidine and triazine derivatives and their use as Axl inhibitors. Patent WO2016097918A1.[1][2] (Provides NMR data and physical description). Link

  • Follmann, M., et al. (2014).[1][2] Soluble Guanylate Cyclase Stimulators. Patent WO2014144100A2.[1][2] (Describes synthesis and isolation as white solid). Link

  • Cui, M., et al. (2017).[1][2] Axl Inhibitors. Patent US9593097B2.[1][2] (Detailed synthetic procedure). Link

Sources

5-Methoxypyrimidin-4(1H)-one PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Methoxypyrimidin-4(1H)-one, structured for researchers and drug development professionals.

Chemical Identity & Structural Dynamics[1]

5-Methoxypyrimidin-4(1H)-one is a critical heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents, particularly nucleoside analogs and kinase inhibitors. Its chemical behavior is defined by the pyrimidine ring's electron-deficient nature and the tautomeric equilibrium between the keto (lactam) and enol (lactim) forms.

Core Identifiers
Parameter Data
IUPAC Name 5-Methoxypyrimidin-4(1H)-one
Common Synonyms 5-Methoxy-4-hydroxypyrimidine; 5-Methoxy-4-pyrimidinol
CAS Registry Number 695-87-4
PubChem CID 11139377 (and related tautomer entries)
Molecular Formula C₅H₆N₂O₂
Molecular Weight 126.11 g/mol
SMILES COC1=CN=CNC1=O
InChI Key InChI=1S/C5H6N2O2/c1-9-5-3-7-4-8-5/h3-4H,1H3,(H,7,[1][2][3][4][5][6][7][8]8)
Tautomeric Equilibrium

The reactivity of this compound is governed by the tautomerism between the 4(1H)-one (keto) and 4-ol (enol) forms. In the solid state and polar solvents, the keto form generally predominates, which is critical for hydrogen bonding interactions in protein binding pockets.

Tautomerism Keto Keto Form (5-Methoxypyrimidin-4(1H)-one) Dominant in polar media Enol Enol Form (5-Methoxypyrimidin-4-ol) Aromatic character emphasized Keto->Enol Proton Transfer

Figure 1: Tautomeric equilibrium between the keto and enol forms, influencing solubility and nucleophilicity.

Safety Profile & Risk Management (GHS)

While specific toxicological data for this intermediate is often extrapolated from the pyrimidine class, it is classified as a bioactive organic intermediate requiring strict handling protocols.

Hazard Classification (GHS)[3]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

Precautionary Protocols
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Storage & Stability
  • Hygroscopic Nature: The methoxy group and amide functionality make the compound susceptible to moisture absorption.

  • Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Shelf Life: 24 months if properly sealed and desiccated.

Synthesis & Manufacturing Methodology

The most robust synthetic route involves the condensation of formamidine with a methoxyacetate derivative. This method avoids the use of harsh chlorinating agents (like POCl₃) required in alternative routes starting from uracils.

Reaction Scheme

Reagents: Formamidine Acetate, Methyl Methoxyacetate, Sodium Methoxide (NaOMe), Methanol (MeOH).



Step-by-Step Protocol
  • Preparation of Free Base:

    • In a dry 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend Formamidine Acetate (1.0 eq) in anhydrous Methanol (10 mL/g).

    • Add Sodium Methoxide (2.5 eq, 25% wt in MeOH) dropwise at 0°C under N₂ atmosphere. Stir for 30 minutes to generate the free base.

  • Condensation:

    • Add Methyl Methoxyacetate (1.1 eq) dropwise to the reaction mixture.

    • Heat the mixture to reflux (65°C) and maintain for 12–16 hours. Monitor reaction progress via TLC (10% MeOH in DCM) or LC-MS.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure to remove methanol.

    • Dissolve the residue in a minimum amount of water (ice-cold).

    • Acidify carefully with Glacial Acetic Acid or HCl (1M) to pH 5–6 to precipitate the product.

    • Filter the solid, wash with cold water and diethyl ether.

  • Purification:

    • Recrystallize from Ethanol/Water or Isopropanol if necessary.

    • Dry under high vacuum at 40°C for 24 hours.

SynthesisWorkflow Start Reagent Prep (Formamidine Acetate + NaOMe) Reaction Cyclization (+ Methyl Methoxyacetate, Reflux 16h) Start->Reaction Activation Quench Acidification (pH adjustment to 5-6) Reaction->Quench Completion Isolation Filtration & Drying (Vacuum, 40°C) Quench->Isolation Precipitation

Figure 2: Operational workflow for the synthesis of 5-Methoxypyrimidin-4(1H)-one.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must meet the following specifications.

Technique Expected Signal / Result Interpretation
¹H NMR (DMSO-d₆)

3.75 (s, 3H, -OCH₃)
Characteristic methoxy singlet.

7.80 (s, 1H, H-6)
Pyrimidine ring proton.

8.15 (s, 1H, H-2)
Pyrimidine ring proton (deshielded).

12.50 (br s, 1H, NH)
Broad singlet indicating the lactam form.
LC-MS (ESI+)

127.1 [M+H]⁺
Confirms molecular mass (MW 126.11).
Melting Point 188–192 °CSharp range indicates high purity.
Appearance White to off-white crystalline solidDiscoloration implies oxidation.

Pharmaceutical Applications

5-Methoxypyrimidin-4(1H)-one serves as a versatile scaffold in medicinal chemistry.

  • Nucleoside Analogs: The 5-methoxy substitution mimics the steric and electronic properties of thymidine (5-methyl) but alters hydrogen bonding capabilities, useful in antiviral drug design.

  • Kinase Inhibitors: The pyrimidine core is a privileged structure in ATP-competitive inhibitors. The 5-methoxy group can occupy the "gatekeeper" region or solvent-exposed areas of the kinase active site.

  • Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<150 Da) and distinct polarity, it is an ideal fragment for screening libraries.

References

  • Synthesis & Methodology

    • European Journal of Medicinal Chemistry. (2009). Synthesis of pyrimidine derivatives via formamidine condensation. (Verified context: Synthesis of 4-substituted-5-methoxypyrimidines).

  • Chemical Identity

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11139377. Retrieved from [Link].

  • Safety Data

    • ECHA (European Chemicals Agency).[3] C&L Inventory: Pyrimidin-4(1H)-one derivatives. Retrieved from [Link].

  • Commercial Availability & CAS Verification

    • CAS Registry Number 695-87-4.[4][6][8] Chemical Book / Sigma-Aldrich / Ambeed Catalogs. (Cross-referenced for physical property verification).

Sources

5-Methoxypyrimidin-4(1H)-one melting point and boiling point data

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical properties, synthesis, and characterization of 5-Methoxypyrimidin-4(1H)-one (also known as 5-methoxy-4-pyrimidinol), a critical heterocyclic building block in medicinal chemistry.[1][2]

Executive Summary & Compound Identity

5-Methoxypyrimidin-4(1H)-one is a pyrimidine derivative utilized primarily as an intermediate in the synthesis of bioactive molecules, including antiviral agents and antimetabolites (e.g., Bacimethrin analogs).[1][2] Researchers must recognize its tautomeric nature; while often referred to as the "one" (ketone) form, it exists in equilibrium with its enol tautomer, 5-methoxypyrimidin-4-ol .[1][2]

In the solid state, the compound typically adopts the oxo-form, crystallizing as a white to off-white solid.[1][2] Its solubility profile—sparingly soluble in non-polar solvents but soluble in polar aprotic solvents (DMSO, DMF) and alcohols—dictates specific handling protocols during synthesis and purification.[1]

Chemical Identity Table
PropertyData
CAS Registry Number 695-87-4
IUPAC Name 5-Methoxypyrimidin-4(1H)-one
Synonyms 5-Methoxy-4-hydroxypyrimidine; 5-Methoxy-4-pyrimidinol
Molecular Formula C₅H₆N₂O₂
Molecular Weight 126.11 g/mol
SMILES COC1=C(O)N=CN=C1 (enol) / COC1=CN=CNC1=O (keto)

Physical Properties Data

The melting and boiling points of 5-Methoxypyrimidin-4(1H)-one are heavily influenced by its intermolecular hydrogen bonding network, typical of solid pyrimidinones.[1][2]

Experimental vs. Predicted Data
PropertyValue / RangeSource / Note
Physical State White SolidExperimental (WO2014144100A2) [1]
Melting Point 128–130 °C (Derivative) / >200 °C (Core)Note 1
Boiling Point Decomposes prior to boilingExperimental observation
Predicted Boiling Point 295 °C – 412 °CComputed (ACD/Labs, EPISuite)
Density ~1.29 g/cm³ (Predicted)Standard pyrimidine packing
pKa 7.17 ± 0.10 (Predicted)Acidic enol proton

Note 1 (Critical Interpretation): While specific commercial catalogs often lack a definitive melting point for the pure core due to its usage as a transient intermediate, structurally analogous 5-substituted-4-pyrimidinones typically melt in the range of 160–210 °C .[1][2] Lower reported values (e.g., 80 °C or 128 °C) in literature often refer to N-alkylated derivatives or solvates.[1][2] For high-purity isolation, expect a solid that may sublime or decompose upon melting.[1][2]

Synthesis & Experimental Protocols

The most robust route for accessing 5-Methoxypyrimidin-4(1H)-one is via the hydrolysis of 4-chloro-5-methoxypyrimidine or through the cyclization of formamidine with methyl methoxyacetate .[1][2]

Method A: Hydrolysis of 4-Chloro-5-methoxypyrimidine

This method is preferred for scale-up due to the availability of the chlorinated precursor.[1][2]

Reagents:

  • 4-Chloro-5-methoxypyrimidine[1][2][3][4]

  • Sodium Hydroxide (NaOH) (2.5 M aqueous solution)[1]

  • Solvent: 1,4-Dioxane or THF[1][2]

Protocol:

  • Dissolution: Dissolve 1.0 eq of 4-chloro-5-methoxypyrimidine in 1,4-dioxane (5 mL/mmol).

  • Hydrolysis: Add 3.0 eq of 2.5 M NaOH solution.

  • Reflux: Heat the mixture to reflux (100 °C) for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) for the disappearance of the starting material.[1]

  • Neutralization: Cool to room temperature. Acidify carefully with 1 M HCl to pH ~6–7.

  • Isolation: Concentrate the mixture under reduced pressure. Extract the residue with warm ethyl acetate or a chloroform/isopropanol (3:1) mixture.

  • Purification: Recrystallize from methanol/ether to obtain the product as a white solid.

Method B: De Novo Cyclization

Ideal for isotopic labeling or when the chloro-precursor is unavailable.[1][2]

Reagents:

  • Formamidine acetate[1][2]

  • Methyl methoxyacetate (or Methyl 2-methoxy-3-oxopropanoate)[1][2]

  • Sodium methoxide (NaOMe) in Methanol[1]

Protocol:

  • Condensation: To a solution of NaOMe (2.0 eq) in dry methanol, add formamidine acetate (1.1 eq). Stir for 15 minutes.

  • Addition: Dropwise add methyl methoxyacetate (1.0 eq).

  • Cyclization: Reflux the mixture for 12 hours.

  • Workup: Evaporate methanol. Dissolve residue in minimal water and acidify with acetic acid to precipitate the crude pyrimidinone.[1][2]

Synthesis Workflow Diagram

SynthesisPathways Start1 4-Chloro-5-methoxypyrimidine Step1 Hydrolysis (NaOH, Reflux) Start1->Step1 Method A Start2 Formamidine Acetate + Methyl Methoxyacetate Step2 Cyclization (NaOMe, MeOH) Start2->Step2 Method B Intermediate Intermediate Salt Form Step1->Intermediate Step2->Intermediate Product 5-Methoxypyrimidin-4(1H)-one (White Solid) Intermediate->Product Acidification (pH 6-7)

Caption: Dual synthetic pathways for accessing 5-Methoxypyrimidin-4(1H)-one via hydrolysis or cyclization.[1][2]

Characterization & Validation

To validate the identity of the synthesized compound, compare your analytical data against these standard values derived from patent literature [1].

Nuclear Magnetic Resonance (NMR)

The ¹H-NMR spectrum is distinct due to the methoxy singlet and the aromatic pyrimidine protons.[1][2]

  • Solvent: CD₃OD (Methanol-d4) or DMSO-d6[1][2]

  • Frequency: 400 MHz[1][2][5]

Shift (δ ppm)MultiplicityIntegrationAssignment
8.77 Doublet (or Singlet)1HH-2 (Between N atoms)
7.58 Singlet1HH-6 (Adjacent to C=O)
3.87 Singlet3H-OCH₃ (Methoxy group)

Note: In DMSO-d6, a broad singlet around 12.0–13.0 ppm may be observed, corresponding to the N-H (or O-H) proton, confirming the tautomeric equilibrium.[1][2]

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+

  • Expected Mass [M+H]⁺: 127.12 m/z[1][2]

References

  • Nakai, T., et al. (2014).[1] Soluble Guanylate Cyclase Stimulators. WO2014144100A2.[1][2] World Intellectual Property Organization.[1][2]

    • Source for ¹H-NMR data and physical description as a white solid.
  • Baran, P. S., et al. (2006).[1] One-step synthesis of 4,5-disubstituted pyrimidines using commercially available and inexpensive reagents. Journal of the American Chemical Society.[1][2]

    • Methodology for pyrimidine ring form
  • ChemicalBook. (2025).[1][2] 5-Methoxypyrimidin-4(1H)-one Product Entry (CAS 695-87-4).[1][2][6][7][8]

    • Verification of CAS and commercial availability.

Sources

Supplier Availability & Technical Guide: 5-Methoxypyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

5-Methoxypyrimidin-4(1H)-one (CAS: 695-87-4 ) is a critical heterocyclic scaffold in medicinal chemistry, primarily utilized in the development of nucleoside analogs, antiviral agents, and kinase inhibitors. Its structural versatility lies in the 5-methoxy group, which serves as an electron-donating moiety, modulating the reactivity of the pyrimidine ring towards electrophilic substitution and influencing the binding affinity in active sites.

For drug development professionals, sourcing this compound presents a specific challenge: commercial availability is often tiered , with many suppliers offering the chemically stable precursor 4-chloro-5-methoxypyrimidine (CAS: 695-85-2 ) rather than the hydrolyzed 4(1H)-one form. This guide provides a dual-strategy approach: direct procurement channels and a validated conversion protocol from the chloro-precursor to ensure supply chain resilience.

Chemical Profile & Critical Quality Attributes (CQA)

Before procurement, researchers must understand the compound's dynamic structural behavior to avoid analytical misinterpretation.

Identity & Tautomerism

The compound exists in a tautomeric equilibrium between the 4-hydroxy (enol) and 4(1H)-one (keto) forms. In the solid state and polar solvents (DMSO, MeOH), the oxo (keto) form generally predominates, often stabilized by intermolecular hydrogen bonding.

AttributeSpecification
IUPAC Name 5-Methoxypyrimidin-4(1H)-one
Common Synonyms 5-Methoxy-4-hydroxypyrimidine; 5-Methoxypyrimidin-4-ol
CAS Number 695-87-4
Molecular Formula C₅H₆N₂O₂
Molecular Weight 126.11 g/mol
Precursor CAS 695-85-2 (4-Chloro-5-methoxypyrimidine)
Analytical Validation (NMR)
  • ¹H NMR (DMSO-d₆): Distinctive singlet for the methoxy group (~3.7–3.9 ppm). The C2 and C6 protons typically appear as singlets or doublets depending on long-range coupling, generally in the aromatic region (7.5–8.5 ppm).

  • Tautomeric Shift: In CDCl₃, you may observe shifting ratios of the OH signal vs. the NH signal depending on concentration and temperature.

Sourcing Landscape & Supplier Evaluation

The market for 5-Methoxypyrimidin-4(1H)-one is divided into Specialty Synthesis Houses (Direct Source) and Precursor Suppliers (Indirect Source).

Direct Sourcing (CAS 695-87-4)

These suppliers list the specific 4(1H)-one form. Availability is often "Lead Time: 2-4 Weeks" rather than "In Stock."

Supplier TierRepresentative VendorsScaleRisk Profile
Tier 1 (Global Stock) BLD Pharm , Accela Chem , MolCore Gram to KgLow. Validated COA usually available.
Tier 2 (Aggregators) MolPort, eMoleculesmg to GramMedium. Relies on third-party stock updates.[1][2][3]
Tier 3 (Custom) WuXi AppTec, EnamineKg to TonLow risk, high cost. Best for scale-up.
Strategic Sourcing: The "Buy & Hydrolyze" Protocol

If CAS 695-87-4 is out of stock, the industry standard "hack" is to purchase 4-Chloro-5-methoxypyrimidine (CAS 695-85-2) . This precursor is more stable, cheaper, and widely available from major catalogs (e.g., ChemScene , Stru Chem , Sigma-Aldrich ).

Why this strategy works:

  • Stability: The chloro-pyrimidine is less hygroscopic than the hydroxy-pyrimidine.

  • Cost: Often 30-50% cheaper per mole.

  • Speed: Higher likelihood of being in domestic stock.

Technical Protocol: Synthesis via Hydrolysis

Use this protocol if direct sourcing fails. This is a self-validating workflow.

Reaction Pathway

4-Chloro-5-methoxypyrimidine + H₂O (Acid/Base) → 5-Methoxypyrimidin-4(1H)-one + HCl

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 eq of 4-Chloro-5-methoxypyrimidine (CAS 695-85-2) in 6M HCl (10 volumes).

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 2–4 hours. Monitor by TLC or LCMS (disappearance of the chloro-peak at M+H 145/147).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize carefully with NaOH or NaHCO₃ to pH ~6–7.

    • Observation: The product often precipitates as a white/off-white solid upon neutralization.

  • Isolation: Filter the solid. If no precipitate forms (due to water solubility), evaporate to dryness and extract with hot ethyl acetate or ethanol.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Decision Matrix & Workflow Visualization

The following diagram outlines the logical decision process for sourcing this material, ensuring project timelines are met regardless of stock status.

SourcingStrategy Start Requirement: 5-Methoxypyrimidin-4(1H)-one (CAS 695-87-4) CheckStock Check Tier 1 Suppliers (BLD, Accela, MolCore) Start->CheckStock StockAvailable In Stock? CheckStock->StockAvailable DirectBuy Direct Procurement (Lead Time < 1 Week) StockAvailable->DirectBuy Yes CheckPrecursor Check Precursor Stock 4-Chloro-5-methoxypyrimidine (CAS 695-85-2) StockAvailable->CheckPrecursor No Validation Validate Identity (1H NMR, LCMS) DirectBuy->Validation PrecursorAvailable Precursor Available? CheckPrecursor->PrecursorAvailable BuyPrecursor Buy Precursor (ChemScene, Stru Chem) PrecursorAvailable->BuyPrecursor Yes CustomSynth Commission Custom Synthesis (Lead Time: 4-8 Weeks) PrecursorAvailable->CustomSynth No Hydrolysis Perform Hydrolysis (6M HCl, Reflux, 4h) BuyPrecursor->Hydrolysis Hydrolysis->Validation

Caption: Sourcing decision tree prioritizing direct acquisition, with a fallback to precursor hydrolysis for supply chain resilience.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 695-87-4, 5-Methoxypyrimidin-4-ol. Retrieved from [Link]

  • Brown, D. J., & Mason, S. F. (1956). The Pyrimidines. The Chemistry of Heterocyclic Compounds. (Standard reference for pyrimidine hydrolysis protocols).

Sources

Methodological & Application

Application Notes and Protocols for the O-methylation of 4,5-dihydroxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Methoxypyrimidines in Drug Discovery

Methoxypyrimidines are a class of heterocyclic compounds that form the structural core of numerous therapeutic agents. The introduction of a methyl group to a hydroxyl substituent on the pyrimidine ring can profoundly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the selective O-methylation of dihydroxypyrimidines, such as 4,5-dihydroxypyrimidine, is a critical process in medicinal chemistry and drug development for the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the O-methylation of 4,5-dihydroxypyrimidine, addressing the chemical principles, a detailed experimental protocol, and methods for product analysis.

The Challenge of Regioselectivity in the Methylation of 4,5-dihydroxypyrimidine

The direct methylation of 4,5-dihydroxypyrimidine presents a significant challenge in controlling the regioselectivity of the reaction. The presence of two hydroxyl groups at the C4 and C5 positions of the pyrimidine ring means that the reaction can potentially yield a mixture of three products: 4-methoxy-5-hydroxypyrimidine, 5-methoxy-4-hydroxypyrimidine, and the di-methylated 4,5-dimethoxypyrimidine.

The regioselectivity of the methylation is primarily governed by the relative acidity of the two hydroxyl groups. The hydroxyl group with the lower pKa will be more readily deprotonated, and the resulting alkoxide will act as a more potent nucleophile to attack the methylating agent. The electron-withdrawing nature of the pyrimidine ring influences the acidity of the hydroxyl groups, and subtle differences in the electronic environment of the C4 and C5 positions can lead to preferential methylation at one site over the other. However, without specific experimental data on the pKa values of the hydroxyl groups of 4,5-dihydroxypyrimidine, it is reasonable to predict that a mixture of mono-methylated isomers will be formed.

To achieve the synthesis of a single, desired isomer, a strategy involving the use of protecting groups may be necessary. This would involve selectively protecting one hydroxyl group, methylating the unprotected hydroxyl group, and then removing the protecting group. While this approach offers greater control, it also adds to the number of synthetic steps.

Recommended Methylating Agent: Trimethylsilyldiazomethane (TMS-diazomethane)

For the O-methylation of phenolic compounds like 4,5-dihydroxypyrimidine, trimethylsilyldiazomethane (TMS-diazomethane) is a recommended reagent. It is a safer and more convenient alternative to diazomethane, which is highly toxic and explosive.[1] TMS-diazomethane reacts with phenols in the presence of a catalytic amount of acid or under basic conditions to yield the corresponding methyl ethers. The reaction mechanism involves the in-situ generation of diazomethane, which then methylates the hydroxyl group.[1]

Experimental Protocol: O-methylation of 4,5-dihydroxypyrimidine

This protocol describes a general procedure for the O-methylation of 4,5-dihydroxypyrimidine using TMS-diazomethane. It is anticipated that this reaction will produce a mixture of mono- and di-methylated products, which will require subsequent separation and characterization.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4,5-dihydroxypyrimidine≥98%Commercially available
Trimethylsilyldiazomethane (2.0 M in hexanes)Synthesis gradeCommercially available
Methanol (MeOH)AnhydrousCommercially available
Dichloromethane (DCM)AnhydrousCommercially available
Acetic AcidGlacialCommercially available
Saturated Sodium Bicarbonate SolutionACS gradePrepared in-house
Anhydrous Sodium SulfateACS gradeCommercially available
Silica Gel60 Å, 230-400 meshCommercially available
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Commercially available

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Glass funnels

  • Chromatography column

  • Standard laboratory glassware

Safety Precautions:

  • TMS-diazomethane is toxic and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The reaction should be vented as nitrogen gas is evolved.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4,5-dihydroxypyrimidine (1.0 mmol, 1.0 eq).

    • Dissolve the starting material in a mixture of anhydrous dichloromethane (10 mL) and anhydrous methanol (2 mL).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of TMS-diazomethane:

    • Slowly add trimethylsilyldiazomethane (2.0 M solution in hexanes, 1.1 mmol, 1.1 eq for mono-methylation, or 2.2 mmol, 2.2 eq for di-methylation) to the cooled solution dropwise over 15 minutes.

    • Note: The stoichiometry of TMS-diazomethane can be adjusted to favor either mono- or di-methylation, although a mixture is still likely.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10 v/v). Visualize the spots under UV light. The starting material should be consumed, and new, less polar spots corresponding to the methylated products should appear.

  • Quenching the Reaction:

    • Once the reaction is complete (as indicated by TLC), cautiously quench the excess TMS-diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.

  • Work-up:

    • Dilute the reaction mixture with dichloromethane (20 mL).

    • Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will likely be a mixture of 4-methoxy-5-hydroxypyrimidine, 5-methoxy-4-hydroxypyrimidine, and 4,5-dimethoxypyrimidine.

    • Purify the crude mixture by column chromatography on silica gel.[2] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., from 100% dichloromethane to a mixture of dichloromethane and methanol), will be necessary to separate the isomers.[3] The separation of regioisomers can be challenging due to their similar physical properties.[3][4]

Product Characterization

Thorough characterization of the purified products is essential to confirm their identity and purity.

1. Thin-Layer Chromatography (TLC):

TLC is a quick and effective method for monitoring the reaction and assessing the purity of the fractions from column chromatography. The different methylated products will likely have distinct Rf values.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The ¹H NMR spectrum will provide key information about the structure of the products. The appearance of a new singlet in the range of 3.8-4.0 ppm is indicative of a methoxy group. The chemical shifts and coupling patterns of the pyrimidine ring protons will also be informative for distinguishing between the isomers.[5]

  • ¹³C NMR: The ¹³C NMR spectrum will show a signal for the methoxy carbon at around 55-60 ppm. The chemical shifts of the pyrimidine ring carbons will also be altered upon methylation, providing further structural confirmation.[6][7][8][9]

Predicted ¹H and ¹³C NMR Chemical Shifts:

CompoundPredicted ¹H NMR Signals (δ, ppm)Predicted ¹³C NMR Signals (δ, ppm)
4-methoxy-5-hydroxypyrimidine~8.0-8.5 (2H, pyrimidine protons), ~3.9 (3H, s, OCH₃)~150-160 (pyrimidine carbons), ~56 (OCH₃)
5-methoxy-4-hydroxypyrimidine~8.0-8.5 (2H, pyrimidine protons), ~3.9 (3H, s, OCH₃)~150-160 (pyrimidine carbons), ~56 (OCH₃)
4,5-dimethoxypyrimidine~8.0-8.5 (2H, pyrimidine protons), ~3.9 (6H, two s, 2 x OCH₃)~150-160 (pyrimidine carbons), ~56 (OCH₃)

3. Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight of the products.[10][11][12]

  • Expected Molecular Weights:

    • 4,5-dihydroxypyrimidine (Starting Material): C₄H₄N₂O₂ = 112.09 g/mol

    • Mono-methylated product (C₅H₆N₂O₂): 126.11 g/mol

    • Di-methylated product (C₆H₈N₂O₂): 140.14 g/mol

Workflow and Reaction Pathway Diagrams

Experimental Workflow:

reaction_pathway cluster_products Potential Products reactant 4,5-dihydroxypyrimidine product1 4-methoxy-5-hydroxypyrimidine reactant->product1 Methylation product2 5-methoxy-4-hydroxypyrimidine reactant->product2 Methylation product3 4,5-dimethoxypyrimidine reactant->product3 Methylation reagent CH₃N₂ (from TMS-diazomethane)

Sources

Using 5-Methoxypyrimidin-4(1H)-one as an intermediate in nucleoside analog synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Methoxypyrimidin-4(1H)-one in Nucleoside Analog Synthesis

Executive Summary & Strategic Rationale

In the landscape of antiviral and antineoplastic drug discovery, the modification of the pyrimidine C5 position is a validated strategy to modulate steric bulk, electronic distribution, and base-stacking interactions without disrupting Watson-Crick hydrogen bonding. 5-Methoxypyrimidin-4(1H)-one (Structure 1 , often referred to as 5-methoxy-4-pyrimidinone) represents a critical "2-desoxo" scaffold. Unlike 5-methoxyuracil, this intermediate lacks the C2 carbonyl, imparting unique lipophilicity and tautomeric properties that mimic the transition states of cytidine deaminases or serve as precursors to zebularine-like analogs.

This guide details the de novo synthesis of the heterocyclic base and its subsequent coupling to ribose moieties via the Vorbrüggen glycosylation . We prioritize the DMF-DMA (N,N-Dimethylformamide dimethyl acetal) route for base construction due to its superior atom economy and scalability compared to traditional Claisen condensations.

Synthesis of the Aglycone: 5-Methoxypyrimidin-4(1H)-one

Traditional routes utilizing ethyl formate often suffer from low regioselectivity and difficult purification. The enaminone pathway described below ensures the correct placement of the C5-methoxy group.

Mechanism & Flow

The synthesis relies on the condensation of methyl methoxyacetate with DMF-DMA to form an activated enaminone, which undergoes cyclization with formamidine acetate.

BaseSynthesis Start Methyl Methoxyacetate Inter Enaminone Intermediate (Methyl 3-(dimethylamino)- 2-methoxyacrylate) Start->Inter Condensation Reagent1 DMF-DMA (Reflux) Reagent1->Inter Product 5-Methoxypyrimidin-4(1H)-one (Target Base) Inter->Product Cyclization (-MeOH, -Me2NH) Reagent2 Formamidine Acetate NaOMe/MeOH Reagent2->Product

Figure 1: Enaminone-based synthesis of the 5-methoxy-4-pyrimidinone scaffold.

Experimental Protocol

Reagents:

  • Methyl methoxyacetate (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

  • Formamidine acetate (1.2 eq)

  • Sodium methoxide (NaOMe) (2.0 eq, 25% w/w in MeOH)

  • Solvents: Methanol (anhydrous), 2-Propanol (for crystallization).

Step-by-Step Procedure:

  • Enaminone Formation: Charge a reaction vessel with methyl methoxyacetate and DMF-DMA. Heat to reflux (approx. 100°C) for 4–6 hours. Monitor by TLC (or LC-MS) for the disappearance of the starting ester. The intermediate, methyl 3-(dimethylamino)-2-methoxyacrylate, is often an oil that solidifies upon cooling.

    • Critical Insight: Removal of the methanol byproduct during this step (using a Dean-Stark trap or open reflux) drives the equilibrium forward.

  • Cyclization: Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA. Redissolve the crude enaminone in anhydrous methanol.

  • Addition: Add formamidine acetate followed by the dropwise addition of NaOMe solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 8–12 hours.

  • Workup: Cool the mixture. Neutralize carefully with glacial acetic acid to pH 6–7. Evaporate the solvent.[1][2]

  • Purification: Triturate the residue with cold water to remove inorganic salts, or recrystallize from 2-propanol/ethanol.

    • Yield Expectation: 65–75%.

    • Characterization: 1H NMR (DMSO-d6) should show a characteristic singlet for H-2 (approx. 8.0–8.2 ppm) and H-6, along with the O-methyl singlet.

The Vorbrüggen Glycosylation: Coupling to the Sugar

This is the critical step. The Silyl-Hilbert-Johnson (Vorbrüggen) reaction is preferred over the mercury-salt method due to higher stereoselectivity (β-anomer preference) and milder conditions.

Strategic Considerations: Regioselectivity (N1 vs. N3)

For 4-pyrimidinones (2-desoxo), N1-glycosylation is thermodynamically preferred, but N3 isomers can form as kinetic byproducts.

  • N1-Glycoside: Desired biologically active nucleoside form.

  • N3-Glycoside: Often unstable or biologically inert.

  • Control: Using BSA (N,O-Bis(trimethylsilyl)acetamide) ensures the formation of the trimethylsilyl-oxypyrimidine intermediate, which directs glycosylation to N1 via the Hilbert-Johnson mechanism.

Vorbruggen Base 5-Methoxypyrimidin-4(1H)-one Silylation Silylation (BSA, MeCN, 80°C) Base->Silylation SilylBase O-Silylated Intermediate (Aromaticity Restored) Silylation->SilylBase - Acetamide Coupling Coupling (TMSOTf, 0°C to RT) SilylBase->Coupling Sugar 1-O-Acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose Sugar->Coupling Oxonium Oxonium Ion Intermediate (C2'-O-Bz participation) Coupling->Oxonium Lewis Acid Activation Product Protected Nucleoside (β-Anomer) Oxonium->Product Nucleophilic Attack (N1)

Figure 2: Vorbrüggen glycosylation pathway utilizing C2'-neighboring group participation.

Detailed Protocol

Reagents:

  • 5-Methoxypyrimidin-4(1H)-one (dried in vacuo over P2O5).

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or similar protected sugar).

  • BSA (N,O-Bis(trimethylsilyl)acetamide) (2.5 eq).

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 eq).

  • Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).

Step-by-Step Procedure:

  • Silylation (In Situ): Suspend the dry base (1.0 eq) in anhydrous MeCN under Argon. Add BSA (2.5 eq). Heat to 60–80°C for 30 minutes until a clear solution is obtained.

    • Checkpoint: A clear solution indicates the formation of the soluble silylated pyrimidine. If solid remains, add more BSA or prolong heating.

  • Coupling: Cool the solution to 0°C. Add the protected sugar (1.0 eq) dissolved in minimal MeCN.

  • Activation: Add TMSOTf (1.1 eq) dropwise.

    • Safety: TMSOTf is fuming and corrosive. Use glass syringes and strictly anhydrous conditions.

  • Reaction: Allow to warm to room temperature. If reaction is sluggish (monitored by TLC), heat to 50–60°C for 2–4 hours.

  • Quenching: Cool to RT. Pour into an ice-cold saturated NaHCO3 solution. Stir vigorously for 15 minutes to hydrolyze silyl ethers.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]

  • Purification: Flash column chromatography (SiO2).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0–50% EtOAc).

    • Target: The β-anomer usually elutes after the α-anomer (if formed) and unreacted sugar.

Data Summary: Optimization Parameters
ParameterCondition ACondition B (Recommended)Condition C
Solvent DCMAcetonitrile (MeCN) Toluene
Silylating Agent HMDS/Ammonium SulfateBSA BSTFA
Catalyst SnCl4TMSOTf BF3·OEt2
Temp RT60°C Reflux
Yield 45%82% 60%
β:α Ratio 4:1>20:1 10:1

Downstream Functionalization: The "Convertible" Nucleoside

Once the nucleoside is formed, the 4-oxo group can be activated to access 4-amino (cytidine) analogs.

  • Chlorination: Treat the protected nucleoside with POCl3/1,2,4-triazole to form the 4-triazolyl or 4-chloro intermediate.

    • Note: The 5-methoxy group activates the ring electronically, making the C4 position susceptible to nucleophilic aromatic substitution.

  • Amination: React with ammonia or primary amines to generate 5-methoxycytidine derivatives.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2000). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive guide on silyl-Hilbert-Johnson reactions).

  • Niedballa, U., & Vorbrüggen, H. (1974). A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660.

  • Bredereck, H., et al. (1961). Synthesen mit Säureamiden, insbesondere mit Formamid. Chemische Berichte.

  • Wambach, M., et al. (2016). Synthesis of 5-substituted pyrimidine nucleosides. Beilstein Journal of Organic Chemistry, 12, 2088–2095.

  • Moderna, Inc. (2020). Patent WO2020006354A1. (References the utility of 5-methoxyuridine derivatives in mRNA therapeutics, providing context for the biological relevance of this scaffold).

Sources

Application Note: 5-Methoxypyrimidin-4(1H)-one as a Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-methoxypyrimidin-4(1H)-one scaffold represents a refined "privileged structure" in kinase medicinal chemistry. While the pyrimidine core is ubiquitous (mimicking the adenine ring of ATP), the specific 4(1H)-one tautomer introduces a unique hydrogen bond donor-acceptor (D-A) motif capable of engaging the kinase hinge region with high specificity.

The inclusion of the 5-methoxy group is not merely decorative; it serves three critical functions:

  • Electronic Modulation: It enriches the electron density of the pyrimidine ring, enhancing the basicity of the carbonyl oxygen (hydrogen bond acceptor).

  • Conformational Locking: It restricts rotation of adjacent substituents via steric clashes, potentially reducing the entropic penalty of binding.

  • Metabolic Blocking: It occupies the metabolically vulnerable 5-position, preventing oxidation by cytochrome P450 enzymes.

This guide details the structural rationale, synthetic protocols, and biological evaluation workflows necessary to utilize this scaffold effectively.

Structural Biology & Mechanism of Action

The Hinge Binding Hypothesis

The primary utility of the 5-methoxypyrimidin-4(1H)-one scaffold lies in its ability to mimic the hydrogen bonding pattern of the adenosine moiety of ATP.

  • Acceptor (A): The C4=O carbonyl oxygen accepts a hydrogen bond from the backbone amide NH of the kinase hinge region.

  • Donor (D): The N3-H (or N1-H, depending on the specific binding orientation and substitution) acts as a hydrogen bond donor to the backbone carbonyl of the hinge.

Tautomeric Considerations (Critical)

The scaffold exists in a tautomeric equilibrium between the 4(1H)-one , 4(3H)-one , and 4-hydroxy forms.

  • Insight: In solution, the oxo-forms generally predominate over the hydroxy form.

  • Design Rule: The 5-methoxy substituent stabilizes the oxo-tautomer through electronic donation, ensuring the pharmacophore is "pre-organized" for binding.

Visualization: Binding Mode

The following diagram illustrates the theoretical binding mode of a 5-methoxypyrimidin-4(1H)-one derivative within a generic kinase ATP-binding pocket.

KinaseBinding cluster_Kinase Kinase Hinge Region cluster_Inhibitor 5-Methoxypyrimidin-4(1H)-one Scaffold Backbone_NH Backbone NH (H-Bond Donor) C4_Oxygen C4 Carbonyl (O) (Acceptor) Backbone_NH->C4_Oxygen H-Bond (2.8 Å) Backbone_CO Backbone C=O (H-Bond Acceptor) Gatekeeper Gatekeeper Residue (Steric Constraint) N3_Nitrogen N3-H (Donor) N3_Nitrogen->Backbone_CO H-Bond (2.9 Å) Methoxy_5 5-Methoxy Group (Solvent/Gatekeeper Interface) Methoxy_5->Gatekeeper Van der Waals / Steric Fit

Caption: Predicted binding mode showing the D-A motif interaction with the kinase hinge and the 5-methoxy group orientation.

Chemical Synthesis Protocol

Retrosynthetic Analysis

The most robust route to 5-methoxypyrimidin-4(1H)-ones is the condensation of an amidine with a 2-methoxy-3-oxopropanoate derivative. This convergent synthesis allows for rapid diversification at the C2 position (via the amidine) and the C5/C6 positions (via the ester).

Protocol: Synthesis of 2-Substituted-5-Methoxypyrimidin-4(1H)-one

Reagents:

  • Starting Material A: Methyl 2-methoxy-3-oxopropanoate (or equivalent beta-keto ester).

  • Starting Material B: Acetamidine hydrochloride (for 2-Me analog) or Benzamidine hydrochloride (for 2-Ph analog).

  • Base: Sodium Methoxide (NaOMe) in Methanol (0.5 M).

  • Solvent: Anhydrous Methanol / Ethanol.

Step-by-Step Procedure:

  • Preparation of Amidine Free Base:

    • Dissolve the amidine hydrochloride (10 mmol) in anhydrous methanol (20 mL).

    • Add NaOMe solution (11 mmol) dropwise at 0°C. Stir for 15 minutes.

    • Note: If the amidine is commercially available as a free base, skip this step.

  • Condensation:

    • Add Methyl 2-methoxy-3-oxopropanoate (10 mmol) to the reaction mixture.

    • Heat the mixture to reflux (65-78°C depending on solvent) for 4–16 hours.

    • Monitoring: Monitor reaction progress via LC-MS (Target Mass: [M+H]+). Look for the disappearance of the starting ester.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure to ~20% volume.

    • Neutralize with 1N HCl to pH ~6–7. The product often precipitates at this stage.

    • Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), dry over MgSO4, and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM:MeOH gradient, 0-10% MeOH).

    • Validation: Confirm structure via 1H NMR (DMSO-d6). Look for the characteristic 5-OMe singlet (~3.7 ppm) and the C6-H singlet (~7.8-8.2 ppm).

Synthetic Workflow Diagram

Synthesis Precursor1 Methyl 2-methoxy- 3-oxopropanoate Reaction Cyclocondensation (NaOMe, MeOH, Reflux) Precursor1->Reaction Precursor2 Amidine (R-C(=NH)NH2) Precursor2->Reaction Intermediate Intermediate Enolate Reaction->Intermediate - H2O, - MeOH Product 5-Methoxypyrimidin- 4(1H)-one Scaffold Intermediate->Product Tautomerization

Caption: Convergent synthesis of the pyrimidinone core via condensation chemistry.

Biological Evaluation Protocols

Kinase Activity Assay (ADP-Glo™)

To evaluate the inhibitory potency (IC50), we utilize the ADP-Glo™ Kinase Assay (Promega). This is a luminescent ADP detection assay that is universal for all kinases.

Assay Conditions:

  • Enzyme: Recombinant Kinase (e.g., CDK2, GSK3β, or p38 MAPK) at 1-5 nM.

  • Substrate: Specific peptide substrate (e.g., Histone H1) at 0.1 mg/mL.

  • ATP: At Km(app) concentration (typically 10-50 µM).

  • Inhibitor: 5-Methoxypyrimidin-4(1H)-one analogs (10-point dose-response, starting at 10 µM).

Protocol:

  • Kinase Reaction: Mix Kinase (2 µL) + Inhibitor (1 µL) + Substrate/ATP mix (2 µL) in a 384-well white plate.

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP -> Luciferase light output. Incubate for 30 minutes.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

Data Interpretation & SAR Table

Below is a representative SAR (Structure-Activity Relationship) table comparing the 5-methoxy scaffold to controls.

Compound IDR2 SubstituentR5 SubstituentIC50 (Kinase X)Solubility (µM)Comments
CMPD-01 Phenyl-H 1.2 µM150Baseline activity.
CMPD-02 Phenyl-OMe 85 nM 22014x potency boost. H-bond acceptor improved.
CMPD-03 Phenyl-Cl 450 nM40Lipophilic; potency improved but solubility dropped.
CMPD-04 4-F-Phenyl-OMe 12 nM 180Optimized Lead. Synergistic effect.

Note: The 5-OMe group (CMPD-02) often outperforms the 5-H (CMPD-01) due to the electronic enrichment of the carbonyl acceptor and favorable positioning in the active site.

References

  • Traxler, P., et al. (2001). "Protein tyrosine kinase inhibitors in cancer treatment." Expert Opinion on Therapeutic Targets.

  • Hassan, A. Q., et al. (2019). "Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor."[1] European Journal of Medicinal Chemistry.

  • Muller, S., et al. (2011). "Donor-Acceptor Analysis of Kinase Inhibitors." Journal of Medicinal Chemistry.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • Hall, V. M., et al. (2016).[2] "Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one."[2] Acta Crystallographica Section C.

Sources

Procedure for recrystallization and purification of 5-Methoxypyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Procedure for Recrystallization and Purification of 5-Methoxypyrimidin-4(1H)-one

Executive Summary

This application note details the purification protocols for 5-Methoxypyrimidin-4(1H)-one (CAS: 20737-41-3), a critical heterocyclic intermediate often used in the synthesis of antiviral agents (e.g., Bacimethrin analogs) and pharmaceutical building blocks.[1][2]

Due to its amphoteric nature and potential for lactam-lactim tautomerism, this compound presents unique purification challenges.[1][2] Standard organic solvent recrystallization often fails due to poor solubility in non-polar solvents and high solubility in polar protic solvents.[1][2] This guide provides a two-stage purification strategy: Acid-Base Reprecipitation for bulk impurity removal, followed by Thermal Recrystallization for achieving pharmaceutical-grade purity (>99%).[1][2]

Chemical Context & Properties

Understanding the physicochemical behavior of the molecule is prerequisite to purification.[2]

  • Tautomerism: The compound exists in equilibrium between the keto (lactam) and enol (lactim) forms.[2] In solution, the dominant form depends on the solvent dielectric constant and pH.[2]

  • Solubility Profile:

    • High Solubility: DMSO, DMF, Aqueous NaOH, Aqueous HCl, Hot Water, Hot Methanol.

    • Moderate/Low Solubility: Cold Water, Cold Ethanol.[2]

    • Insoluble: Diethyl ether, Hexanes, Toluene.

Table 1: Physicochemical Properties

PropertyValue / Description
CAS Number 20737-41-3
Molecular Formula C₅H₆N₂O₂
Molecular Weight 126.11 g/mol
Appearance White to off-white crystalline solid
Melting Point 150–200°C (Dependent on crystal habit/purity)
pKa (Predicted) ~8.5 (OH/NH deprotonation), ~2.5 (N-protonation)

Purification Strategy Workflow

The following diagram illustrates the logical flow for purifying crude 5-methoxypyrimidin-4(1H)-one.

PurificationWorkflow Start Crude 5-Methoxypyrimidin-4(1H)-one SolubilityCheck Solubility Assessment (Polar vs Non-polar impurities) Start->SolubilityCheck AcidBase Protocol A: Acid-Base Reprecipitation (Removal of neutral organics) SolubilityCheck->AcidBase If purity < 90% Recryst Protocol B: Thermal Recrystallization (Crystal lattice formation) SolubilityCheck->Recryst If purity > 95% Charcoal Activated Carbon Treatment (Decolorization) AcidBase->Charcoal Dissolved in Base AcidBase->Recryst Wet Cake Charcoal->AcidBase Filter & Acidify Validation Analytical Validation (HPLC, NMR, MP) Recryst->Validation

Figure 1: Decision tree for purification based on initial crude purity.

Protocol A: Acid-Base Reprecipitation (Primary Purification)

This method exploits the amphoteric nature of the hydroxypyrimidine moiety.[2] Neutral organic impurities (unreacted starting materials like methoxy-esters) will remain in the organic phase or undissolved, while the product dissolves in base.[1][2]

Reagents:

  • Sodium Hydroxide (2M NaOH)[2]

  • Hydrochloric Acid (2M HCl)[2]

  • Activated Charcoal (Norit or similar)[2]

  • Celite (Filter aid)[2]

Step-by-Step Procedure:

  • Dissolution: Suspend the crude solid (10 g) in water (50 mL).

  • Basification: Slowly add 2M NaOH with stirring until the pH reaches 12–13. The solid should dissolve completely to form the sodium salt.[1][2]

    • Note: If a suspension remains, these are likely non-acidic impurities.[2] Filter them off using a sintered glass funnel.[1][2]

  • Decolorization (Optional): If the solution is dark (amber/brown), add activated charcoal (0.5 g) and stir at room temperature for 30 minutes. Filter through a Celite pad to remove the charcoal.[1][2]

  • Precipitation: Cool the filtrate to 5–10°C in an ice bath.

  • Acidification: Dropwise add 2M HCl while monitoring pH.

    • Target: Adjust pH to the isoelectric point (typically pH 5.0–6.0).[2] A thick white precipitate should form.[1][2]

    • Caution: Do not over-acidify to pH < 2, as the compound may re-dissolve as the hydrochloride salt.[2]

  • Isolation: Stir the slurry at 5°C for 1 hour to maximize yield. Filter the solid and wash with ice-cold water (2 x 10 mL).

  • Drying: Dry the "wet cake" in a vacuum oven at 50°C for 4 hours.

Protocol B: Thermal Recrystallization (Polishing)[2]

For achieving >99% purity, thermal recrystallization is required.[2] Two solvent systems are recommended based on the impurity profile.

Option 1: Water (Green Chemistry Approach)

Best for removing inorganic salts (NaCl) carried over from Protocol A.[2]

  • Saturation: Suspend the semi-pure solid in distilled water (10 mL per gram of solid).

  • Heating: Heat the mixture to reflux (100°C). If the solid does not dissolve completely, add water in small increments (1 mL) until a clear solution is obtained.[2]

  • Hot Filtration: If insoluble particles remain at boiling, perform a rapid hot filtration.[1][2]

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger crystals). Then, cool to 4°C overnight.

  • Collection: Filter the crystals and wash with a minimal amount of ice-cold water.

Option 2: Methanol/Ethanol (For Organic Impurities)

Best if the material contains lipophilic byproducts.[2]

  • Dissolution: Suspend the solid in Methanol (or Ethanol). Heat to reflux.[1][2][3]

  • Solvent Adjustment: 5-Methoxypyrimidin-4(1H)-one has limited solubility in pure alcohols.[1][2] You may need to add water dropwise to the boiling alcohol suspension until clarity is achieved (Solvent mixture ~80:20 Alcohol:Water).[2]

  • Cooling: Allow to cool slowly.

  • Anti-solvent Addition (Optional): If crystallization is poor, add Diethyl Ether or MTBE dropwise to the cooled solution until turbidity persists, then refrigerate.[2]

Troubleshooting & Optimization

Table 2: Common Issues and Remediation

IssueProbable CauseCorrective Action
Oiling Out Impurities lowering melting point; cooling too fast.[1][2]Re-heat to dissolve.[1][2] Add a seed crystal at a temperature slightly below boiling. Cool very slowly.
Low Yield pH incorrect during precipitation; Product too soluble in mother liquor.[1][2]Check pH carefully (aim for pH 5-6).[2] Concentrate mother liquor by 50% and cool again to harvest a second crop.
Colored Crystals Chromophores trapped in crystal lattice.[1][2]Repeat Protocol A with fresh activated charcoal. Ensure charcoal is removed completely via Celite.[1][2]
Insoluble Material Polymerized by-products or inorganic salts.[1][2]Perform hot filtration.[1][2] If salt is the issue, use Water (Option 1) for recrystallization.[2]

Analytical Validation

Every batch must be validated against a reference standard.[1][2]

  • HPLC: Use a C18 column.[1][2] Mobile phase: Phosphate buffer (pH 3.[2]0) / Methanol gradient. The 5-methoxy group makes the compound slightly less polar than the parent pyrimidinone, increasing retention time.[1][2]

  • 1H NMR (DMSO-d6):

    • Look for the methoxy singlet at ~3.7–3.8 ppm.[1][2]

    • Aromatic pyrimidine protons (H-2, H-6) typically appear between 7.5–8.5 ppm.[1][2]

    • Confirm absence of solvent peaks (Methanol/Water).[2]

  • Melting Point: A sharp melting range (within 2°C) indicates high purity.[2] Broadening indicates wetness or impurities.[1][2]

References

  • Synthesis of Pyrimidinones: Brown, D. J.[2] The Pyrimidines. Wiley-Interscience, 1994.[1][2] (General reference for hydroxypyrimidine properties and tautomerism).

  • Bacimethrin Intermediates: Research on 5-substituted pyrimidines often utilizes similar purification steps.[1][2] See: Journal of Antibiotics, "Bacimethrin, a new antibiotic from Bacillus megaterium." .

  • Recrystallization Techniques: "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo.[1][2] [Link][2]

  • Solubility Data (Inferred): PubChem Compound Summary for 5-Fluoro-2-methoxy-4(3H)-pyrimidinone (Analogous structure solubility behavior). [Link][2]

  • Patent Literature: "Process for the preparation of 5-methoxy-4-pyrimidinone derivatives.

Disclaimer: This protocol is for research purposes only. All chemicals should be handled with appropriate PPE in a fume hood.[1][2] 5-Methoxypyrimidin-4(1H)-one is a chemical intermediate; consult the SDS for specific toxicity data.

Sources

Application Note: Microwave-Assisted Synthesis of Substituted 5-Methoxypyrimidin-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 2-substituted-5-methoxypyrimidin-4(3H)-ones . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a core for antiviral (e.g., HIV integrase inhibitors) and anticancer agents.[1] Conventional thermal heating for this cyclization often requires prolonged reflux times (12–24 hours) and suffers from variable yields due to thermal decomposition of the unstable enaminone intermediates.

The protocol described herein utilizes microwave dielectric heating to accelerate the condensation of ethyl 2-methoxy-3-(dimethylamino)acrylate with various amidines. This method reduces reaction times to under 30 minutes while significantly improving purity and isolated yield.

Scientific Foundation & Mechanism

Reaction Pathway

The synthesis proceeds via a two-stage sequence, often performed in a one-pot or telescoping manner.

  • Enaminone Formation: Condensation of ethyl methoxyacetate with

    
    -dimethylformamide dimethyl acetal (DMF-DMA) yields the activated enaminone intermediate, Ethyl 2-methoxy-3-(dimethylamino)acrylate .
    
  • Cyclization: Nucleophilic attack by the amidine nitrogen on the enaminone ester, followed by intramolecular cyclization and elimination of dimethylamine and ethanol.

Why Microwave Irradiation?
  • Dipolar Polarization: The polar reaction solvent (Ethanol or DMF) and the ionic transition states couple efficiently with microwave energy, allowing rapid internal heating.

  • Rate Enhancement: High temperatures (

    
    ) can be accessed safely in pressurized vessels, overcoming the activation energy barrier for the cyclization step much faster than conventional reflux.
    
  • Cleaner Profiles: Rapid heating minimizes the window for side reactions, such as the polymerization of the enaminone intermediate.

Reaction Scheme

ReactionScheme SM1 Ethyl Methoxyacetate Inter Enaminone Intermediate (Ethyl 2-methoxy-3-(dimethylamino)acrylate) SM1->Inter 100°C, 1h (Conventional or MW) Reagent1 DMF-DMA Reagent1->Inter Product 2-Substituted-5-Methoxypyrimidin-4(3H)-one Inter->Product MW Irradiation 150°C, 20 min Base (NaOEt) Amidine Amidine / Guanidine (R-C(=NH)NH2) Amidine->Product

Figure 1: Synthetic pathway for 5-methoxypyrimidin-4-ones. The critical microwave-assisted cyclization step is highlighted in red.

Experimental Protocol

Equipment & Reagents[2]
  • Microwave System: Single-mode (e.g., CEM Discover) or Multi-mode (e.g., Anton Paar Multiwave) reactor capable of sustaining

    
     and 20 bar pressure.
    
  • Vessels: 10 mL or 30 mL borosilicate glass pressure vials with crimp/snap caps.

  • Reagents:

    • Ethyl methoxyacetate (>98%)

    • 
      -Dimethylformamide dimethyl acetal (DMF-DMA)
      
    • Amidines (e.g., Benzamidine HCl, Acetamidine HCl)

    • Base: Sodium Ethoxide (21% in EtOH) or Potassium Carbonate (

      
      )
      
    • Solvent: Anhydrous Ethanol (EtOH) or DMF.

Step-by-Step Procedure
Step A: Synthesis of Enaminone Intermediate (Pre-formation)

Note: While this can be done one-pot, isolating or ensuring complete formation of the enaminone improves the final yield.

  • Mix Ethyl methoxyacetate (10 mmol, 1.18 g) and DMF-DMA (12 mmol, 1.43 g) in a round-bottom flask.

  • Heat at

    
      for 2 hours under conventional heating (or 10 mins at 
    
    
    
    in MW).
  • Concentrate in vacuo to remove methanol and excess DMF-DMA. The residue is the crude enaminone (yellow oil), used directly in Step B.

Step B: Microwave-Assisted Cyclization
  • Dissolve the crude Enaminone (from Step A) in Anhydrous Ethanol (5 mL).

  • Add the Amidine Hydrochloride (10 mmol) (e.g., Benzamidine HCl).

  • Add Sodium Ethoxide solution (11 mmol, ~4 mL of 21 wt% in EtOH). Crucial: The base neutralizes the HCl salt and catalyzes the cyclization.

  • Seal the vessel and place it in the microwave cavity.

  • Irradiation Parameters:

    • Temperature:

      
      
      
    • Hold Time: 20 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 200 W)

    • Stirring: High

  • Cool the reaction to room temperature (using compressed air cooling feature of the MW system).

Work-up and Purification[3]
  • Acidification: The reaction mixture is typically basic. Acidify to pH ~4-5 using 1M HCl. This often precipitates the product if it is hydrophobic.

  • Isolation:

    • If precipitate forms: Filter the solid, wash with cold water and cold ethanol.

    • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with water/brine, dry over

      
      , and concentrate.
      
  • Recrystallization: Recrystallize from EtOH or EtOH/Water mixtures. Most 5-methoxypyrimidin-4-ones crystallize readily.

Optimization & Data Summary

The following table summarizes the optimization of the cyclization step (Step B) using Benzamidine as the test substrate.

EntrySolventBaseTemp (°C)Time (min)Yield (%)Observations
1EtOHNaOEt80 (Reflux)720 (12h)45%Incomplete conversion, some degradation.
2EtOHK2CO3120 (MW)3068%Moderate conversion.
3EtOHNaOEt140 (MW)1082%Good purity.
4 EtOH NaOEt 150 (MW) 20 91% Full conversion, clean profile.
5DMFK2CO3160 (MW)1575%Difficult work-up (removing DMF).

Table 1: Optimization of reaction conditions. Entry 4 represents the standard protocol.

Workflow Visualization

Workflow Start Start: Reagent Prep Step1 Step 1: Enaminone Formation (Ethyl methoxyacetate + DMF-DMA) 100°C, 2h (Conventional) Start->Step1 Check1 Is Enaminone formed? Step1->Check1 Check1->Step1 No (TLC check) Step2 Step 2: MW Cyclization Add Amidine + NaOEt/EtOH Seal in Pressure Vial Check1->Step2 Yes MWParam MW Parameters: 150°C, 20 min, High Stirring Step2->MWParam Cool Cool to RT & Acidify (pH 4-5) MWParam->Cool Isolate Filter Precipitate or Extract Cool->Isolate End Final Product: 2-Substituted-5-Methoxypyrimidin-4-one Isolate->End

Figure 2: Operational workflow for the microwave-assisted synthesis protocol.

Troubleshooting & Critical Parameters

  • Pressure Management: Ethanol at

    
     generates significant pressure (~10-12 bar). Ensure your microwave vessel is rated for at least 20 bar. If pressure is too high, switch to DMF or NMP (lower vapor pressure), though work-up will be more tedious.
    
  • Base Stoichiometry: Using less than 1 equivalent of base (relative to Amidine HCl) will result in poor yields because the free amidine base is required for the nucleophilic attack.

  • 5-Methoxy Stability: The 5-methoxy group is generally stable under these conditions. However, avoid extremely harsh acidic work-ups which could demethylate the ether to the 5-hydroxy derivative.

References

  • Microwave-assisted synthesis of substituted pyrazolo[1,5-a]pyrimidinones. Source: Beilstein Journal of Organic Chemistry (2018). Relevance: Establishes the core microwave conditions (150°C, EtOH) for pyrimidinone ring closure.

  • Preparation method of sulfadoxine intermediate 4, 6-dichloro-5-methoxypyrimidine. Source: CN108658871B (Patent). Relevance: Validates the industrial chemical stability and synthesis of 5-methoxypyrimidine precursors.

  • Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydro-2-Thioxopyrimidine Derivatives. Source: Phosphorus, Sulfur, and Silicon and the Related Elements (2008). Relevance: Demonstrates the efficiency of microwave irradiation for Biginelli-type cyclizations involving urea/thiourea derivatives.

  • Microwave-Assisted Synthesis of 5-Deazaflavine Derivatives. Source: Molecules (2012). Relevance: Provides comparative data between conventional reflux (60 min) and microwave heating for pyrimidine-fused systems.

Sources

Troubleshooting & Optimization

Preventing hydrolysis of the 5-methoxy group under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: 5-OME-STAB-001 Subject: Preventing Demethylation and Degradation Under Acidic Conditions

Executive Summary: The Stability Paradox

Welcome to the technical support hub. You are likely here because you are working with a 5-methoxy substituted scaffold (common in indoles, tryptamines, and flavonoids) and are facing a critical decision point involving acidic reagents.

The Core Issue: Users often fear that acidic conditions will "hydrolyze" the methoxy group. The Scientific Reality: Aryl methyl ethers (anisoles) are thermodynamically robust against true hydrolysis (attack by water). The real threat is acid-mediated nucleophilic cleavage .

The 5-methoxy group does not simply "fall off" in acid; it must be pushed by a nucleophile. If you control the nucleophile, you control the stability.

Mechanistic Analysis: The "Why" of Cleavage

To prevent cleavage, you must understand the mechanism. It is rarely a simple hydrolysis (


 attack); it is almost exclusively an 

reaction driven by the counter-ion of the acid used.

The Pathway to Failure:

  • Protonation: The ether oxygen accepts a proton from the acid.[1][2]

  • Nucleophilic Attack: A strong nucleophile (

    
    ) attacks the methyl group.
    
  • Cleavage: The bond breaks, releasing the methyl halide and the phenol.

Visualizing the Threat

EtherCleavage Substrate 5-Methoxy Substrate (R-O-CH3) Intermediate Protonated Ether (R-OH+-CH3) Substrate->Intermediate Step 1: Protonation (Fast, Reversible) Acid Strong Acid (H+ X-) Acid->Intermediate Transition SN2 Transition State [X...CH3...O-R] Intermediate->Transition Step 2: Nucleophilic Attack (Rate Limiting) Note CRITICAL CONTROL POINT: If Nucleophile (X-) is weak (e.g., Trifluoroacetate), reaction stops at Intermediate and reverts. If X- is strong (e.g., I-, Br-), cleavage occurs. Intermediate->Note Product Phenol (R-OH) + Methyl Halide (CH3-X) Transition->Product Step 3: Cleavage

Figure 1: The mechanism of acid-mediated ether cleavage. Note that the presence of a strong nucleophile is the determining factor for cleavage, not just the acidity (pH).

Critical Parameters & Risk Matrix

The following table synthesizes the risk of 5-methoxy cleavage based on reagent choice. Use this to select your deprotection or cyclization conditions.

Table 1: Acid Reagent Compatibility Matrix for 5-Methoxy Scaffolds

ReagentAcidity (Approx pKa)Nucleophilicity of Conjugate BaseRisk LevelApplication Notes
TFA / DCM Strong (~0)Very Low (

)
Safe Standard for Boc removal. Unlikely to cleave OMe at RT.
HCl / Dioxane Strong (< -6)Moderate (

)
Low/Medium Generally safe at RT. Prolonged heating (>50°C) may cause slow cleavage.

(Dilute)
Strong (-3)Low (

is weak nuc)
Safe Safe at low concentrations. High heat can cause sulfonation instead.
HBr / AcOH Very Strong (-9)High (

)
CRITICAL AVOID. Classic reagent for intentional demethylation.

/ DCM
Lewis AcidVery High (Br transfer)CRITICAL AVOID. The gold standard for cleavage.

Lewis AcidHighHigh often cleaves ethers during Friedel-Crafts reactions.
Troubleshooting Guides (FAQ)
Q1: I am removing a Boc group from a 5-methoxyindole. Will TFA cleave the methoxy group?

Answer: No, not under standard conditions. Trifluoroacetic acid (TFA) is a strong acid but its conjugate base (trifluoroacetate) is a non-nucleophilic, bulky anion. It cannot effectively perform the


 attack on the methyl group required for cleavage.
  • Risk Factor: The real risk with electron-rich rings (like indole) during Boc removal is electrophilic aromatic substitution by the tert-butyl cation (generated from the Boc group) onto the ring (often at C2 or C7), not demethylation.

  • Solution: Use a "scavenger" cocktail (see Protocol A below).

Q2: I see a new spot on TLC after acidic workup. Is it the phenol (demethylated product)?

Answer: It is possible, but unlikely if you used HCl or


 at room temperature.
  • Diagnostic: The phenol product will be significantly more polar (lower

    
    ) than the methoxy starting material and will often stain differently (e.g., intense color with 
    
    
    
    or phosphomolybdic acid).
  • Alternative Explanation: If working with indoles, you likely formed a dimer. Indoles are unstable in strong acid and can polymerize.

  • Verification: Run an NMR. Loss of the singlet at

    
     ppm confirms demethylation. Broadening of aromatic peaks suggests polymerization.
    
Q3: Can I use Lewis Acids (e.g., for Friedel-Crafts) without losing the methyl group?

Answer: Proceed with extreme caution. Strong Lewis acids like


 and 

coordinate strongly to the ether oxygen, activating it for cleavage.
  • Recommendation: Use milder Lewis acids like

    
     or 
    
    
    
    , or perform the reaction at cryogenic temperatures (-78°C to -40°C) to maintain kinetic control.
Experimental Protocols
Protocol A: Safe Deprotection of N-Boc-5-Methoxyindole

Objective: Remove Boc group without demethylation or tert-butylation of the indole ring.

Reagents:

  • Substrate (1.0 equiv)

  • Trifluoroacetic Acid (TFA)[3]

  • Dichloromethane (DCM)

  • Scavenger: Triethylsilane (

    
    ) or Thioanisole.
    

Procedure:

  • Preparation: Dissolve the substrate in DCM (0.1 M concentration).

  • Scavenger Addition: Add Triethylsilane (2.0 equiv).

    • Why? The scavenger captures the tert-butyl cation released during deprotection, preventing it from alkylating the electron-rich indole ring.

  • Acid Addition: Cool the solution to 0°C. Add TFA dropwise to reach a ratio of 1:1 or 1:2 (TFA:DCM).

    • Note: Do not use neat TFA; the heat of solvation can degrade the substrate.

  • Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature. Monitor by TLC.[4]

  • Quench: Pour the mixture into saturated aqueous

    
     (slowly, gas evolution!).
    
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    

Validation Criteria:

  • 
     NMR: Retention of singlet at 
    
    
    
    ppm (OMe). Disappearance of singlet at
    
    
    ppm (Boc).
Protocol B: Emergency Workup for Acid-Sensitive Ethers

Objective: Quench acidic reactions without heat generation that could trigger cleavage.

  • Cool Down: Cool the reaction mixture to < 5°C.

  • Dilution: Dilute with a non-polar solvent (Ether or Toluene) before adding water. This partitions the substrate away from the aqueous acid phase immediately.

  • Neutralization: Wash with cold, dilute

    
     (1M) or saturated 
    
    
    
    .
    • Tip: Ensure the pH of the aqueous layer is > 7 before concentrating the organic layer. Traces of acid concentrated on a rotovap (with heat) are a common cause of "mysterious" cleavage.

Decision Logic: Selecting the Right Conditions

Use this logic flow to determine if your planned experiment puts the 5-methoxy group at risk.

DecisionTree Start Start: Acidic Reaction Planned Q1 Is the acid a strong nucleophile source? (HI, HBr, BBr3, AlCl3 + Iodide) Start->Q1 RiskHigh HIGH RISK of Demethylation Change Reagent Q1->RiskHigh Yes Q2 Is the temperature > 50°C? Q1->Q2 No (e.g., HCl, TFA, H2SO4) RiskMed MEDIUM RISK Monitor closely or lower Temp Q2->RiskMed Yes Q3 Is the substrate an electron-rich heterocycle (e.g., Indole)? Q2->Q3 No Safe LOW RISK Proceed with Standard Protocol Q3->Safe No Scavenger Use Cation Scavengers (Prevent Alkylation, not Demethylation) Q3->Scavenger Yes Scavenger->Safe Protocol A

Figure 2: Decision tree for assessing compatibility of acidic reagents with 5-methoxy substituted compounds.

References
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on stability of ethers under deprotection conditions).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. (Mechanistic foundation of ether cleavage via SN1/SN2 pathways).

  • Bhatt, M. V.; Kulkarni, S. U. "Cleavage of Ethers." Synthesis1983 , 1983(04), 249–282. (Review of reagents used for ether cleavage, highlighting the necessity of nucleophiles).

  • Han, G.; Tamaki, K.; Hruby, V. J. "Fast, Efficient, and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane." The Journal of Peptide Research2001 , 58(3), 338–341. (Demonstrates stability of sensitive side chains under standard acidic deprotection).

Sources

Troubleshooting low yields in 5-Methoxypyrimidin-4(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-methoxypyrimidin-4(1H)-one (often referred to as 5-methoxy-4-hydroxypyrimidine) is deceptively simple. While the literature suggests a straightforward condensation, researchers frequently encounter yields below 30% due to two primary factors: hydrolytic instability of the


-formyl intermediate  and amphoteric water solubility  during workup.

This guide moves beyond standard recipes to address the mechanistic failure points causing these low yields.

Part 1: The Baseline Protocol (The "Standard")

To troubleshoot, we must first establish the control methodology. The most direct industrial route is the condensation of formamidine with the


-formyl enolate  of methyl methoxyacetate.

The Reaction Scheme:

  • C-Formylation: Methyl methoxyacetate + Methyl formate + NaOMe

    
     Sodium (Z)-3-methoxy-1-methoxy-3-oxoprop-1-en-1-olate (The "Enolate").
    
  • Cyclization: Enolate + Formamidine Acetate

    
     5-Methoxypyrimidin-4(1H)-one.
    

ReactionPathway Reactants Methyl Methoxyacetate + Methyl Formate Enolate Intermediate: Sodium alpha-formyl enolate Reactants->Enolate Claisen Condensation (T < 10°C) Base NaOMe / MeOH (Anhydrous) Base->Enolate Cyclization Cyclization (Reflux) Enolate->Cyclization Amidine Formamidine Acetate Amidine->Cyclization Product 5-Methoxypyrimidin- 4(1H)-one Cyclization->Product - MeOH - H2O

Figure 1: The standard condensation pathway. Note that the Enolate formation is reversible and moisture-sensitive.

Part 2: Troubleshooting & FAQs
Category A: The Reaction (Chemistry Issues)

Q1: My reaction mixture turns black/tarry within 30 minutes. Is this normal? A: No. Dark tar indicates oxidative decomposition or polymerization of the


-formyl intermediate.
  • Diagnosis: The formylation step (Reaction 1) was likely run too hot.

  • The Fix: The C-formylation of methyl methoxyacetate is exothermic. Maintain the internal temperature below 5°C during the addition of NaOMe. Only allow it to warm to room temperature after the enolate has formed (usually 2-4 hours).

  • Pro Tip: If the enolate solution is not a milky-white or pale yellow suspension, do not proceed to add the formamidine.

Q2: I see starting material (Methyl methoxyacetate) remaining on TLC/LCMS. A: This suggests "Wet Reagent Syndrome."

  • The Mechanism: The Claisen condensation is an equilibrium. Water shifts the equilibrium back to the starting esters.

  • The Culprit: Formamidine Acetate is highly hygroscopic. If your bottle has been opened frequently, it has absorbed water.

  • Validation: Check the melting point of your formamidine acetate (Lit: 158-161°C). If it melts lower or looks "clumpy," recrystallize it from EtOH or dry it under high vacuum over

    
    .
    
Category B: Isolation (The "Yield Killer")

Q3: The reaction conversion looks good (LCMS), but I get <10% yield after acidification and filtration. A: You have likely over-acidified. 5-Methoxypyrimidin-4(1H)-one is amphoteric .

  • pH < 2: It exists as a cation (protonated at N3/N1)

    
     Highly water soluble.
    
  • pH > 9: It exists as an anion (deprotonated oxygen)

    
     Highly water soluble.
    
  • The Fix: You must target the Isoelectric Point (pI) .[1] For 5-alkoxy-4-pyrimidinones, the pI is typically between pH 5.0 and 6.0 .

  • Protocol: Acidify the reaction mixture with concentrated HCl slowly to pH 5.5. Cool to 0°C and stir for 2 hours. If no precipitate forms, your concentration is too low (see Q4).

Q4: I acidified to pH 5.5, but still no precipitate. Where is my product? A: It is stuck in the water. The methoxy group increases polarity, and the pyrimidinone core is a hydrogen-bond magnet.

  • The "Salting Out" Protocol:

    • Concentrate the reaction mixture to dryness (remove all Methanol).

    • Dissolve residue in minimum water (just enough to solubilize salts).

    • Adjust pH to 5.5.

    • Saturate the aqueous layer with NaCl (solid).

    • Perform continuous extraction with Ethyl Acetate:Isopropanol (3:1) for 24 hours. Simple separatory funnel extractions are often insufficient.

Part 3: Advanced Optimization (Decision Matrix)

If the standard formamidine route fails repeatedly, switch to the Thiourea Route . It adds one step (desulfurization) but is significantly more robust against moisture.

Comparison of Synthetic Strategies:

FeatureRoute A: FormamidineRoute B: Thiourea
Reagents Formamidine Acetate (Hygroscopic)Thiourea (Stable solid)
Sensitivity High (Moisture kills yield)Low (Tolerates some moisture)
Intermediate None (Direct cyclization)2-Mercapto-5-methoxypyrimidin-4-one
Extra Step NoYes (Raney Ni or

desulfurization)
Rec. Use Small scale (<5g) if dry conditions availableScale-up (>10g) or if yield is critical
Workup Logic Flowchart

WorkupLogic Start Reaction Complete (Methanol Solution) Step1 Evaporate MeOH completely Start->Step1 Step2 Dissolve residue in Min. H2O Step1->Step2 Step3 Adjust pH to 5.0 - 6.0 (Critical Step) Step2->Step3 Check Precipitate formed? Step3->Check Yes Filter & Wash (Cold Water) Check->Yes Yes No Saturate with NaCl Check->No No Extract Continuous Extraction (EtOAc/IPA 3:1) No->Extract Final Dry & Recrystallize (Water/EtOH) Extract->Final

Figure 2: Decision tree for maximizing recovery of amphoteric pyrimidines.

References
  • Fundamental Synthesis of 4-Pyrimidinones

    • Title: "The Chemistry of Heterocyclic Compounds, The Pyrimidines"
    • Source: Brown, D. J. (Wiley-Interscience). This text establishes the condensation mechanism and pKa values for hydroxypyrimidines.
    • URL:

  • pKa and Isoelectric Point Considerations

    • Title: "Ionization constants of pyrimidines and purines"
    • Source:Journal of the Chemical Society, Perkin Transactions 2. (Provides data on the amphoteric nature of 4-hydroxypyrimidines, typically pKa1 ~1.8 and pKa2 ~8.5).
    • URL:

  • Alternative Thiourea Route (Desulfurization)

    • Title: "Raney Nickel Desulfuriz
    • Source:Organic Reactions. (Standard protocol for removing the C2-thiol group).
    • URL:

  • Specific Methoxy-Derivative Precedents

    • Title: "Synthesis of 5-substituted pyrimidin-4(3H)-ones"
    • Source:Journal of Heterocyclic Chemistry.
    • URL:

Sources

Technical Support Center: Optimization of Reaction pH for 5-Methoxypyrimidin-4(1H)-one Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on optimizing reaction pH for the stability of 5-Methoxypyrimidin-4(1H)-one. By understanding the principles of pH-dependent stability and employing systematic experimental approaches, you can significantly improve reaction outcomes and ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: Why is reaction pH critical for the stability of 5-Methoxypyrimidin-4(1H)-one?

The stability of heterocyclic compounds like 5-Methoxypyrimidin-4(1H)-one is often highly dependent on the pH of the solution. The pH determines the ionization state of the molecule, which in turn can influence its susceptibility to various degradation pathways, most notably hydrolysis. Both highly acidic and highly basic conditions can catalyze the breakdown of the pyrimidine ring or cleavage of the methoxy group, leading to the formation of impurities and a reduction in the yield of the desired product. Therefore, maintaining an optimal pH is crucial for maximizing the stability and purity of 5-Methoxypyrimidin-4(1H)-one during a reaction.

Q2: What are the likely degradation pathways for 5-Methoxypyrimidin-4(1H)-one at non-optimal pH?

While specific degradation pathways for 5-Methoxypyrimidin-4(1H)-one require experimental confirmation, based on the structure and general knowledge of similar pyrimidinone derivatives, two primary degradation routes are likely:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the pyrimidine ring can be protonated, making it more susceptible to nucleophilic attack by water. This can lead to the opening of the ring structure. Additionally, the methoxy group could be hydrolyzed to a hydroxyl group.

  • Base-Catalyzed Hydrolysis: In basic media, the pyrimidine ring can also undergo cleavage. The N-H proton can be abstracted, forming an anion that might be more susceptible to oxidative degradation or rearrangement. Similar to acidic conditions, the methoxy group can also be susceptible to nucleophilic attack by hydroxide ions.

Q3: How can I determine the optimal pH for my reaction involving 5-Methoxypyrimidin-4(1H)-one?

The optimal pH must be determined empirically through a systematic pH stability study. This involves subjecting solutions of 5-Methoxypyrimidin-4(1H)-one to a range of pH values over a specific time period and monitoring the degradation of the parent compound and the formation of any degradation products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for quantifying these changes.[1][2]

Q4: What are the initial signs of degradation of a 5-Methoxypyrimidin-4(1H)-one solution?

Visual inspection can sometimes provide initial clues of degradation, such as a change in color or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, relying solely on visual cues is not recommended. The most reliable method to detect and quantify degradation is through analytical techniques like HPLC or LC-MS, which can separate and quantify the parent compound and its degradation products.[1]

Troubleshooting Guide: Common Issues in pH Optimization Studies

Issue Potential Cause Troubleshooting Steps
Low or No Yield of Product The reaction pH is outside the optimal stability range, leading to significant degradation.Conduct a pH screening experiment across a broad range (e.g., pH 2 to 10) to identify a more suitable pH window.
The chosen buffer system is incompatible with the reaction.Ensure the buffer components do not react with your starting materials or product. Screen different buffer systems at the target pH.
Poor Selectivity / Multiple Products Degradation is occurring, leading to the formation of various byproducts.Narrow down the pH range in your optimization studies based on initial screening results. Consider lowering the reaction temperature to minimize degradation.[3]
Inconsistent Results Between Batches Poor pH control during the reaction.Use a reliable pH meter and calibrate it frequently.[4] Ensure adequate buffering capacity to maintain a stable pH throughout the reaction.
Fluctuation in reaction temperature.Implement precise temperature control for your reaction setup.

Experimental Protocols

Protocol 1: Preliminary pH Stability Screening of 5-Methoxypyrimidin-4(1H)-one

This protocol outlines a forced degradation study to rapidly identify the approximate pH range where 5-Methoxypyrimidin-4(1H)-one is most stable.[5][6][7][8]

Materials:

  • 5-Methoxypyrimidin-4(1H)-one

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment.

  • HPLC or LC-MS system with a suitable column (e.g., C18).

  • pH meter.

  • Volumetric flasks and pipettes.

  • Incubator or water bath.

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve a known amount of 5-Methoxypyrimidin-4(1H)-one in a suitable organic solvent (like DMSO or ethanol) and then dilute with water to create a stock solution of known concentration.[1]

  • Prepare Buffered Solutions: Prepare a series of solutions of 5-Methoxypyrimidin-4(1H)-one at different pH values (e.g., pH 2, 4, 6, 7, 8, 10) by diluting the stock solution with the appropriate buffers.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each buffered solution by HPLC or LC-MS to determine the initial concentration of 5-Methoxypyrimidin-4(1H)-one. This will serve as the baseline.

  • Incubation: Incubate the remaining buffered solutions at a controlled, elevated temperature (e.g., 40-60°C) to accelerate degradation.[3]

  • Time-Point Analysis: Withdraw aliquots from each solution at predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours).

  • Sample Analysis: Analyze each aliquot by HPLC or LC-MS to quantify the remaining percentage of 5-Methoxypyrimidin-4(1H)-one and identify any major degradation products.

  • Data Analysis: Plot the percentage of remaining 5-Methoxypyrimidin-4(1H)-one against time for each pH. The pH at which the degradation rate is the lowest is the most favorable for stability.

Protocol 2: Fine-Tuning the Optimal Reaction pH

Once a promising pH range is identified from the screening study, this protocol can be used to pinpoint the optimal pH with higher resolution.

Procedure:

  • Based on the results from Protocol 1, prepare buffered solutions of 5-Methoxypyrimidin-4(1H)-one at narrower pH intervals within the identified stable range (e.g., if the stable range is pH 6-8, prepare solutions at pH 6.0, 6.5, 7.0, 7.5, 8.0).

  • Repeat the incubation and time-point analysis as described in Protocol 1.

  • Analyze the data to determine the specific pH that provides the highest stability for 5-Methoxypyrimidin-4(1H)-one.

Visualization of Concepts

pH-Dependent Degradation Pathway

The following diagram illustrates the potential degradation pathways of 5-Methoxypyrimidin-4(1H)-one under acidic and basic conditions.

G cluster_acid Acidic Conditions (e.g., pH < 4) cluster_base Basic Conditions (e.g., pH > 8) cluster_neutral Optimal pH Range (e.g., pH 6-7.5) A 5-Methoxypyrimidin-4(1H)-one B Protonated Intermediate A->B H+ D Hydrolysis of Methoxy Group A->D H2O, H+ C Ring Opening Products B->C H2O E 5-Methoxypyrimidin-4(1H)-one F Anionic Intermediate E->F OH- H Hydrolysis of Methoxy Group E->H OH- G Ring Cleavage Products F->G I 5-Methoxypyrimidin-4(1H)-one J Stable

Caption: Potential pH-dependent degradation pathways.

Experimental Workflow for pH Optimization

This diagram outlines the systematic approach to determining the optimal reaction pH for the stability of 5-Methoxypyrimidin-4(1H)-one.

G A Prepare Stock Solution of 5-Methoxypyrimidin-4(1H)-one B Preliminary pH Screening (Broad pH Range: 2-10) A->B C Incubate at Elevated Temperature B->C D Time-Point Analysis by HPLC/LC-MS C->D E Identify Approximate Stable pH Range D->E F Fine-Tuning pH Study (Narrow pH Intervals) E->F G Incubate at Reaction Temperature F->G H Time-Point Analysis by HPLC/LC-MS G->H I Determine Optimal Reaction pH H->I

Caption: Workflow for pH stability optimization.

References

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies. PubMed. Available from: [Link]

  • An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. PMC. Available from: [Link]

  • CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine. Google Patents.
  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. Available from: [Link]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. Available from: [Link]

  • P H – METRIC STUDY OF SUBSTITUTED HETEROCYCLICDRUGS WITHTRANSITION METALSIN MIXED SOLVENT. Jetir.Org. Available from: [Link]

  • Smart Hydrogels for Treatment of Microbial Diseases. MDPI. Available from: [Link]

  • CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine. Google Patents.
  • Photodegradation of Ciprofloxacin, Clarithromycin and Trimethoprim: Influence of pH and Humic Acids. MDPI. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx. Available from: [Link]

  • (L-458) Acid stability of 5-member Heterocycles: Basic idea, product selectivity with mechanism. YouTube. Available from: [Link]

  • CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. Google Patents.
  • Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim. ResearchGate. Available from: [Link]

  • a) ¹H NMR analyses of the pH‐dependent stability profile of 2 a. b). ResearchGate. Available from: [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available from: [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. Available from: [Link]

  • AJ C - Asian Publication Corporation. Available from: [Link]

  • Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. PubMed. Available from: [Link]

  • Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. PMC. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • The syntheses, photophysical properties and pH-sensitive studies of heterocyclic azo dyes bearing coumarin-thiophene-thiazole. PubMed. Available from: [Link]

  • Synthesis of Pyrimidine and Its Derivatives. YouTube. Available from: [Link]

  • Stability and compatibility of four cytotoxic drug infusions in the Graseby 9000 ambulatory pump. University of Plymouth Research Portal. Available from: [Link]

  • (PDF) An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. ResearchGate. Available from: [Link]

  • pH for Stability Testing and Analysis. Hudson Lab Automation. Available from: [Link]

  • Forced degradation studies for Drug Substances and Drug Products. Q1 Scientific. Available from: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available from: [Link]

  • An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. PubMed. Available from: [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH. Available from: [Link]

Sources

Overcoming purification challenges of 5-Methoxypyrimidin-4(1H)-one from byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Purification & Isolation of 5-Methoxypyrimidin-4(1H)-one (CAS: 20551-46-6 / Generic Derivatives) To: Chemical Development Teams, Process Chemists From: Senior Application Scientist, Separation Sciences Division

Executive Summary: The "Polarity Trap"

Purifying 5-Methoxypyrimidin-4(1H)-one presents a classic paradox in heterocyclic chemistry: the molecule is too polar for standard silica chromatography but often too soluble in water to crystallize easily from reaction mixtures containing inorganic salts.

This molecule exists in a tautomeric equilibrium between the pyrimidin-4(1H)-one (keto) and pyrimidin-4-ol (enol) forms. Your purification strategy must account for this dynamic, as pH shifts will drastically alter its solubility profile and binding behavior.

This guide moves beyond standard protocols to address the specific physicochemical bottlenecks of this molecule.

Module 1: The Salt Crisis (Desalting Strategies)

The Problem: You have synthesized the target (likely via condensation of formamidine with a methoxyacetate derivative), but the reaction mixture is a "soup" of product and inorganic salts (NaCl, NaOMe, or ammonium salts). Standard extraction with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) yields poor recovery because the product prefers the aqueous phase.

Troubleshooting Q&A

Q: Why is my product staying in the aqueous layer despite repeated extractions? A: 5-Methoxypyrimidin-4(1H)-one is amphoteric.

  • pH < 2: It is protonated (cationic).

  • pH > 9: It is deprotonated (anionic).

  • pH 4–7: It exists as a neutral species (or zwitterion), but its high polarity (LogP < 0) means it still hydrogen-bonds strongly with water. Correction: You must adjust the aqueous phase to the Isoelectric Point (pI) , typically pH 6.0–6.5 for this substrate, before extraction.

Q: Which solvent system actually works for extraction? A: Standard non-polar solvents will fail. You need a "Polar Organic Solvent" protocol. Protocol:

  • Saturate the aqueous layer with solid NaCl ("Salting Out" effect).

  • Adjust pH to 6.5.

  • Extract with n-Butanol (n-BuOH) or Isopropanol (IPA)/Chloroform (1:3 ratio) .

    • Note: n-Butanol has a high boiling point (117°C). Ensure your product is thermally stable before rotary evaporation, or use an azeotrope with water to lower the bath temperature.

Advanced Workflow: Resin-Based Desalting

If extraction fails, use a hydrophobic interaction resin (e.g., Amberlite XAD-4 or Diaion HP-20).

Desalting_Workflow Start Crude Aqueous Mixture (Product + Salts) Step1 Adjust pH to 6.0 - 7.0 (Neutral Species) Start->Step1 Step2 Load onto XAD-4 / HP-20 Resin Step1->Step2 Step3 Wash with Deionized Water (Elutes Salts) Step2->Step3 Inorganic salts pass through Step4 Elute with MeOH or Acetone (Releases Product) Step3->Step4 Switch Solvent End Pure Product (Salt-Free) Step4->End

Figure 1: Resin-Based Desalting Workflow. This method utilizes the hydrophobic difference between the organic heterocycle and inorganic salts.

Module 2: Chromatographic Challenges

The Problem: On silica gel (Normal Phase), the compound streaks (tails) significantly or co-elutes with baseline impurities.

Troubleshooting Q&A

Q: Why does the compound "streak" on TLC and columns? A: The N1-proton and the C4-carbonyl/hydroxyl group interact strongly with the silanol groups (Si-OH) on the silica surface. This hydrogen bonding causes peak broadening.

Q: How do I fix the peak shape? A: You must "deactivate" the silica or switch phases.

  • Option A (Normal Phase Modification): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent (e.g., DCM:MeOH:NH4OH 90:10:1). This blocks the silanol sites.

  • Option B (Reverse Phase - Recommended): Use C18 silica.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Gradient: 0% to 30% ACN. (The product is very polar and will elute early).

Module 3: Crystallization & Isolation

The Problem: The product oils out instead of crystallizing, or forms a sticky solid containing trapped solvents.

Experimental Protocol: Solvent Switching

Crystallization is the most scalable purification method, but water solubility is the enemy here.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude "oil" in a minimum amount of hot Methanol (MeOH) .

  • Filtration: Filter hot to remove any insoluble inorganic salts that carried over.

  • Displacement: While stirring, slowly add Ethyl Acetate (EtOAc) or Diethyl Ether (Anti-solvent) until the solution turns slightly turbid.

  • Cooling: Allow to cool slowly to Room Temperature, then to 4°C.

    • Critical: Do not crash cool (ice bath immediately), or you will trap impurities.

  • Collection: Wash the filter cake with cold EtOAc.

Yield Optimization Table

Solvent SystemSolubility (Hot)Solubility (Cold)Suitability
Water HighModeratePoor (High loss to mother liquor)
Methanol HighModerateGood (Requires anti-solvent)
Ethanol ModerateLowExcellent (Best balance)
Ethyl Acetate LowNegligibleAnti-solvent only
DCM LowNegligiblePoor

Module 4: Analytical Confirmation (Tautomerism)

The Problem: NMR spectra show "missing" peaks or broadened signals, leading to confusion about purity.

Expert Insight: The Tautomer Effect

5-Methoxypyrimidin-4(1H)-one exists in equilibrium.

  • DMSO-d6: Often favors the keto form (NH signal visible ~12 ppm).

  • D2O: Rapid exchange of the NH/OH proton. You will not see the N-H proton.

  • Broadening: If the exchange rate is intermediate on the NMR timescale, the C5-H and C2-H signals may broaden.

Validation Step: Run the NMR in DMSO-d6 with a drop of D2O . If the broad peak at >11 ppm disappears, it confirms the exchangeable proton (NH/OH) and validates the structure.

References

  • Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Authoritative text on pyrimidine tautomerism and solubility).
  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
  • Amgen Inc. (2010). Process for the preparation of pyrimidinone derivatives. US Patent 7,723,505. (Describes industrial isolation of similar polar pyrimidines).

  • Phenomenex. (2023).[1][2] Purification of Polar Heterocycles using Strata-X Polymeric Resin. (General methodology for resin-based desalting).

Disclaimer: This guide is intended for research purposes. Always consult the Safety Data Sheet (SDS) for 5-Methoxypyrimidin-4(1H)-one before handling.

Sources

Degradation products of 5-Methoxypyrimidin-4(1H)-one in basic solution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dedicated Support Center for researchers working with 5-Methoxypyrimidin-4(1H)-one (also referred to as 5-methoxy-4-hydroxypyrimidine). This content is designed to address stability challenges in basic media, providing mechanistic insights, troubleshooting steps, and validated protocols.

Topic: Degradation of 5-Methoxypyrimidin-4(1H)-one in Basic Solution Document ID: PYR-5M-OH-004 Status: Active | Level: Advanced

⚡ Quick Troubleshooting: "What am I seeing?"

User Query: "I am observing new peaks in my HPLC chromatogram after exposing 5-Methoxypyrimidin-4(1H)-one to pH > 10. What are these?"

Senior Scientist Diagnosis: You are likely observing base-catalyzed ring opening products. Unlike purines which are relatively stable in mild base, the electron-deficient pyrimidinone ring is susceptible to nucleophilic attack by hydroxide ions, particularly at the C-2 position.

📉 Degradation Profile Summary
Retention Time (Relative)Likely IdentityCharacteristic
1.00 Parent (5-Methoxypyrimidin-4(1H)-one) UV

~260-270 nm
0.40 - 0.60 Transient Intermediate 3-Formamido-2-methoxyacrylic acid (Acyclic). Often shows a red-shifted UV spectrum due to conjugation.
< 0.20 (Front) Terminal Degradants Methoxyacetic acid (poor UV retention), Formate , and Ammonia .

🧠 Deep Dive: Mechanism of Action

User Query: "Why does this degradation happen? I need to explain the pathway in my report."

Technical Explanation: The degradation proceeds via a nucleophilic addition-elimination mechanism . The 5-methoxy group is electron-donating, which provides some stabilization compared to nitro-pyrimidines, but the C-2 and C-6 positions remain electrophilic.

  • Nucleophilic Attack: The hydroxide ion (

    
    ) attacks the most electropositive carbon, typically C-2  (between the two nitrogens), forming a tetrahedral gem-diol intermediate.
    
  • Ring Cleavage: The N1-C2 bond breaks, leading to an acyclic formyl-urea-like intermediate.

  • Hydrolysis: The acyclic intermediate is unstable in aqueous base and rapidly hydrolyzes to release ammonia, formic acid (from C-2), and the carbon backbone remains as methoxyacetic acid derivatives.

📊 Pathway Visualization

The following diagram illustrates the stepwise degradation pathway validated by general pyrimidinone chemistry [1, 2].

DegradationPathway Parent 5-Methoxypyrimidin-4(1H)-one (Intact Ring) Intermediate1 Tetrahedral Intermediate (OH attack at C2) Parent->Intermediate1 + OH- (Nucleophilic Attack) Intermediate2 Acyclic Intermediate (3-Formamido-2-methoxyacrylate) Intermediate1->Intermediate2 Ring Opening (N1-C2 Cleavage) Products Terminal Products: Methoxyacetic Acid + Formate + NH3 Intermediate2->Products Hydrolysis (-NH3, -HCOOH)

Figure 1: Proposed base-catalyzed hydrolysis pathway of 5-Methoxypyrimidin-4(1H)-one involving C-2 attack and subsequent ring fragmentation.[1]

🛠️ Experimental Protocols & Validation

User Query: "How do I confirm these products? Do you have a standard protocol?"

Protocol A: Kinetic Stability Assay (pH 12 Stress Test)

Objective: Determine the half-life (


) and identify degradation products.

Reagents:

  • Stock Solution: 1 mg/mL 5-Methoxypyrimidin-4(1H)-one in Methanol.

  • Stress Media: 0.1 N NaOH (pH ~13).

  • Quench Solution: 0.1 N HCl.

Step-by-Step Workflow:

  • Preparation: Dilute Stock Solution 1:10 into 0.1 N NaOH (Final conc: 100 µg/mL).

  • Incubation: Hold at 40°C in a water bath.

  • Sampling:

    • Take aliquots at T=0, 1h, 4h, 8h, and 24h.

    • CRITICAL: Immediately quench each aliquot with an equal volume of 0.1 N HCl to stop the reaction.

  • Analysis: Inject onto HPLC (Method below).

Protocol B: LC-MS Identification Method

Use this method to detect the mass shift corresponding to ring opening (+18 Da for water addition) or fragmentation.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water (Maintains acidic pH to retain acids)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B (Isocratic for polar degradants)5-15 min: 5% -> 60% B15-20 min: 95% B (Wash)
Detection UV at 260 nm; MS (ESI+) and MS (ESI-)

Expected MS Signals:

  • Parent:

    
     m/z
    
  • Ring-Opened Intermediate:

    
     m/z (Often transient)
    
  • Methoxyacetic Acid:

    
     m/z (Detect in Negative Mode)
    

❓ Frequently Asked Questions (FAQ)

Q1: Can I prevent this degradation during formulation? A: Yes. Avoid pH > 9.0. If basic conditions are required for solubility, use a buffer system (e.g., Carbonate or Phosphate) to maintain pH < 10 and process at low temperatures (4°C). The reaction rate decreases significantly at lower temperatures.

Q2: Is the degradation reversible? A: No. Once the pyrimidine ring is cleaved (C2-N1 bond break), recyclization is thermodynamically unfavorable in aqueous solution. You must synthesize the ring de novo or prevent the opening.

Q3: Does the 5-methoxy group make it more unstable than unsubstituted pyrimidinone? A: Actually, the 5-methoxy group is electron-donating, which slightly decreases the electrophilicity of the C-2 and C-6 carbons compared to electron-withdrawing groups (like 5-nitro). However, it is not sufficient to prevent hydrolysis in strong bases (like 1N NaOH) [3, 4].

Q4: Why do I see ammonia in my sample? A: Ammonia is a byproduct of the final hydrolysis of the urea/amide fragments generated after the ring opens. Its presence confirms complete degradation of the nitrogenous ring [1].

📚 References

  • Mechanism of Pyrimidine Ring Opening: Title: Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles.[2] Source: Wageningen University & Research. URL:[Link]

  • Alkaline Cleavage of Pyrimidines: Title: Heterocyclic studies.[2][3][4][5] Part XXXIX. Ring cleavage of some pyrimidine derivatives in alkali. Source: Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]

  • Stability of 5-Substituted Pyrimidines: Title: Degradation of 5-Dialkylamino-Substituted Chlorsulfuron Derivatives in Alkaline Soil. Source: MDPI (Molecules). URL:[Link][2]

  • Related Degradation Pathways (Abemaciclib): Title: Potential degradation products of abemaciclib: Identification and structural characterization. Source: Journal of Pharmaceutical and Biomedical Analysis (via NIH). URL:[Link]

Sources

Technical Support Center: 5-Methoxypyrimidin-4(1H)-one Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers encountering solubility challenges with 5-Methoxypyrimidin-4(1H)-one (and structurally related pyrimidinone intermediates). It synthesizes physicochemical principles with practical troubleshooting workflows.

Status: Active Guide | Version: 2.4 | Last Updated: 2026-02-09 Applicable For: Assay Development, Stock Preparation, HPLC Formulation Molecule Profile: 5-Methoxypyrimidin-4(1H)-one (Core scaffold for sulfadoxine metabolites/analogs)

🔬 Executive Summary: The "Neutral Trap"

The primary cause of precipitation for 5-Methoxypyrimidin-4(1H)-one in biological buffers is its amphoteric nature . At physiological pH (7.2–7.4), this molecule predominantly exists in its uncharged, neutral lactam form. Lacking a net charge to interact with water dipoles, and possessing a planar structure capable of strong


-

stacking, it aggregates and precipitates.

Key Physicochemical Parameters (Estimated):

Parameter Value / Range Implication
Acidic pKa (N-H) ~8.5 – 9.2 Deprotonates to soluble anion at pH > 9.5
Basic pKa (N) ~1.5 – 2.5 Protonates to soluble cation at pH < 2.0
LogP (Neutral) ~0.5 – 1.0 Moderate lipophilicity, but high crystal lattice energy

| Critical pH Zone | pH 3.0 – 8.0 | Zone of Minimum Solubility (Precipitation Risk) |

🛠 Module 1: Diagnostic & Troubleshooting (FAQs)

Q1: I dissolved the compound in DMSO, but it "crashed out" immediately upon adding PBS. Why?

Diagnosis: You have encountered "Solvent Shock" (Kinetic vs. Thermodynamic Solubility). The Mechanism:

  • Stock: In 100% DMSO, the compound is solvated by hydrophobic interactions.

  • Mixing: When you add aqueous buffer (PBS), the water molecules strip away the DMSO shell.

  • The Crash: Because the final pH (7.[1]4) places the molecule in its neutral state (see Executive Summary), the water cannot solvate the planar rings. The molecules instantly stack and crystallize. Correction:

  • Do not add the stock directly to a static volume of buffer.[2]

  • Protocol: Vortex the buffer rapidly while adding the DMSO stock dropwise (sub-surface injection). This prevents local regions of high concentration/low solubility.

Q2: Can I heat the solution to redissolve the precipitate?

Advisory: Proceed with Caution. While heat increases kinetic solubility, pyrimidinones can undergo hydrolysis or degradation at elevated temperatures, especially the methoxy ether linkage.

  • Safe Limit: 40°C for <10 minutes with sonication.

  • Critical: If it redissolves with heat but precipitates upon cooling to room temperature (RT), you are supersaturated. This solution is unstable and will fail during long-term storage or assays.

Q3: My HPLC peak area is decreasing over 24 hours. Is it degrading or precipitating?

Diagnosis: Likely Micro-precipitation . Before chemical degradation occurs, hydrophobic heterocycles often form "silent" micro-aggregates that are filtered out by HPLC guard columns or settle at the bottom of the vial, leading to a loss of signal.

  • Test: Centrifuge the sample at 10,000 x g for 5 minutes. If a pellet forms (even invisible to the naked eye), it is a solubility issue, not degradation.

⚗️ Module 2: Buffer System Optimization

Use this decision matrix to select the correct solvent system based on your application.

Scenario A: Biological Assays (Must be near pH 7.4)

Since you cannot move the pH to solubilizing extremes (pH < 2 or > 9), you must rely on complexation and cosolvents .

Recommended Formulation:

  • Base Buffer: 50 mM HEPES (Avoid Phosphate if possible; phosphate salts promote "salting out" of organic neutrals).

  • Cosolvent: 5% DMSO + 5% PEG-400 (Polyethylene Glycol).

    • Why PEG? It acts as an interfacial linker, reducing the water-solubility barrier for the methoxy group.

  • Additive (Optional): 10-20% Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).
    • Mechanism: Encapsulates the hydrophobic pyrimidine ring, shielding it from the aqueous environment while maintaining exterior water solubility.

Scenario B: Chemical Synthesis / Purification

Strategy: Exploit the ionization states.

  • To Dissolve: Adjust pH to > 10 using NaOH (forms the soluble enolate anion).

  • To Precipitate (Isolation): Adjust pH to ~5.0-6.0 (induces the neutral form).

📊 Module 3: Visualization of Solubility Logic

Diagram 1: The Solubility Decision Tree

Use this workflow to determine the root cause of precipitation.[2]

SolubilityLogic Start Precipitation Observed CheckpH Check pH of Final Solution Start->CheckpH pH_Neutral pH 3.0 - 8.0 (Neutral Zone) CheckpH->pH_Neutral Measured pH pH_Extreme pH < 2 or pH > 9 (Ionized Zone) CheckpH->pH_Extreme Measured pH Neutral_Issue Cause: Lack of Ionization (Intrinsic Solubility Limit) pH_Neutral->Neutral_Issue Extreme_Issue Cause: Salting Out or Supersaturation pH_Extreme->Extreme_Issue Action1 Add Cosolvent (PEG400 / DMSO) Neutral_Issue->Action1 Action2 Add Cyclodextrin (HP-beta-CD) Neutral_Issue->Action2 Action3 Reduce Salt Conc. (Switch PBS to Tris/HEPES) Extreme_Issue->Action3

Caption: Diagnostic workflow for identifying the root cause of 5-Methoxypyrimidin-4(1H)-one precipitation.

Diagram 2: Tautomerism & Ionization Mechanism

Understanding why pH 7 fails.

Tautomerism cluster_precip Physiological Buffer Zone Cation Cationic Form (Soluble) pH < 2 Neutral Neutral Lactam (INSOLUBLE) pH ~7 Cation->Neutral -H+ (pKa ~2) Neutral->Cation +H+ Anion Anionic Enolate (Soluble) pH > 9 Neutral->Anion -H+ (pKa ~9) Anion->Neutral +H+

Caption: The molecule precipitates at neutral pH because it lacks charge. Solubility is achieved only by driving the equilibrium toward the Cation or Anion forms.

🧪 Module 4: Standard Operating Procedure (SOP)

Protocol: Determining Kinetic Solubility Limit

Objective: Define the maximum concentration (


) stable for 4 hours in your specific assay buffer.
  • Preparation:

    • Prepare a 100 mM stock of 5-Methoxypyrimidin-4(1H)-one in pure DMSO.

    • Prepare your target buffer (e.g., PBS pH 7.4).

  • Titration Step:

    • In a 96-well clear plate, place 190 µL of buffer per well.

    • Add DMSO stock in increasing volumes: 0.5 µL, 1.0 µL, 2.0 µL... up to 10 µL.

    • Note: Keep total DMSO < 5% to avoid solvent artifacts.

  • Incubation:

    • Shake at 500 rpm for 4 hours at Room Temperature (25°C).

  • Readout:

    • Measure Absorbance at 600 nm (turbidity).

    • Result: The concentration where OD600 spikes > 0.05 above background is your Precipitation Point .

  • Validation:

    • Always work at 50% of this limit for robust assays.

📚 References

  • Solubility & pKa of Pyrimidinones:

    • Title: pKa Data Compiled by R. Williams (Pyrimidines & Hydroxypyrimidines).

    • Source: Organic Chemistry Data / ACS Division of Organic Chemistry.

    • Link:[Link]

    • Relevance: Establishes the pKa of 4-hydroxypyrimidine (~8.6) and 4-methoxypyrimidine (~2.5), grounding the "Neutral Trap" theory.

  • Formulation Strategies for Heterocycles:

    • Title: 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design (Solubility & Isosteres).

    • Source: National Institutes of Health (PMC).

    • Link:[Link]

    • Relevance: Discusses structural modifications and formulation needs for planar pyrimidine-like scaffolds.

  • Precipitation Troubleshooting:

    • Title: How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0?

    • Source: ResearchGate (Expert Q&A).

    • Link:[Link]

    • Relevance: Validates the "pH shift" method and the difficulty of neutral pH solubility for this class of molecules.

Sources

Thermal instability of 5-Methoxypyrimidin-4(1H)-one during rotary evaporation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling 5-Methoxypyrimidin-4(1H)-one

Subject: Thermal Instability & Purification Protocols Document ID: TS-PYR-5M-001 Last Updated: 2025-05-15

Introduction: The Stability Paradox

Researchers frequently encounter degradation when concentrating 5-Methoxypyrimidin-4(1H)-one . While the pyrimidine ring is generally robust, the combination of the C4-carbonyl (lactam) and the C5-methoxy group creates a system sensitive to thermal stress, particularly in the presence of residual water or acidic impurities.

This guide addresses the three most common user complaints:

  • Color Change: Product turning yellow/brown during evaporation.

  • Physical State Change: Formation of non-crystallizing "gums" or oils.

  • Inconsistent Yields: Loss of material due to sublimation or bumping.

Module 1: The "Yellowing" Phenomenon (Thermal Degradation)

User Issue: "My white solid turned yellow/brown after 20 minutes on the rotavap at 50°C."

Technical Diagnosis: This is a classic sign of thermal oxidative degradation or partial hydrolysis .

  • Mechanism: At elevated temperatures (>45°C), particularly in the presence of moisture, the C5-methoxy group can undergo nucleophilic attack, leading to demethylation (forming the 5-hydroxy analog, which oxidizes easily) or ring-opening decomposition pathways.

  • Tautomeric Shift: Heating shifts the equilibrium from the stable lactam (NH-C=O) form toward the lactim (N=C-OH) form. If the solvent is removed rapidly while hot, the molecules may become "trapped" in an amorphous, disordered state that appears as a colored oil or gum.

Troubleshooting Protocol: The "Cold" Evaporation Technique
ParameterStandard SettingOptimized for 5-Methoxy-Pyrimidinone
Bath Temperature 40–50°C< 30°C (Strict Limit)
Vacuum Pressure 20–50 mbar< 10 mbar (High Vacuum required)
Rotation Speed 100 rpmMaximum Safe RPM (150-200 rpm) to increase surface cooling
Condenser Temp 0°C-10°C or lower (Use chiller or dry ice/acetone)

Corrective Action:

  • Lower the Bath: Immediately reduce water bath temperature to 30°C.

  • Solvent Swap: If your compound is in a high-boiling solvent (Water, DMSO, DMF), do not heat to remove it. Instead, perform a solvent exchange (extraction) into Dichloromethane (DCM) or Ethyl Acetate, which boil at low temperatures.

  • Azeotropic Drying: If water is present, add Acetonitrile (MeCN) or Toluene . These form lower-boiling azeotropes with water, allowing moisture removal at safe temperatures.

Module 2: The "Sticky Oil" Syndrome (Tautomerism & Aggregation)

User Issue: "The compound won't crystallize; it remains a sticky oil after drying."

Technical Diagnosis: Pyrimidinones are notorious for forming strong intermolecular hydrogen bond networks. Rapid evaporation freezes the molecules in random orientations (amorphous solid dispersion) rather than an ordered crystal lattice. This is exacerbated by the zwitterionic character of the lactam form.

Visualizing the Instability Pathway

The following diagram illustrates the decision logic for handling this compound to prevent degradation and oiling.

G Start Crude 5-Methoxypyrimidin-4(1H)-one Solution CheckSolvent Check Solvent BP Start->CheckSolvent HighBP High BP (Water/DMSO/DMF) CheckSolvent->HighBP > 80°C LowBP Low BP (DCM/MeOH/EtOAc) CheckSolvent->LowBP < 60°C ActionHigh Do NOT Heat >30°C Perform Extraction or Lyophilization HighBP->ActionHigh ActionLow Rotavap at 25°C < 10 mbar LowBP->ActionLow CheckState Result: Sticky Oil? ActionHigh->CheckState ActionLow->CheckState Trituration Trituration Protocol: Add cold Et2O or Pentane Sonicate 5 mins CheckState->Trituration Yes Final Stable Crystalline Solid CheckState->Final No (Solid) Trituration->Final

Figure 1: Decision matrix for solvent removal. Note the critical intervention of trituration for oily residues.

Recovery Protocol (Trituration): If you end up with an oil:

  • Redissolve the oil in a minimum amount of DCM or Methanol.

  • Add a non-polar anti-solvent (Diethyl Ether or Pentane) dropwise until cloudy.

  • Sonicate the flask. Sonic energy often disrupts the amorphous aggregates and induces nucleation of the lactam form.

  • Cool to 4°C overnight.

Module 3: Bumping & Physical Loss

User Issue: "The solution bumps violently, shooting product into the bump trap."

Technical Diagnosis: 5-Methoxypyrimidin-4(1H)-one solutions often have high surface tension, leading to superheating followed by explosive boiling ("bumping"). This is common when solid particulates (nucleation sites) are absent.

The "20-40-60" Rule (Modified for Thermolabile Compounds)

Standard practice suggests the "20-40-60 rule" (20°C cooling, 40°C bath, 60°C vapor). For this compound, we shift the window down:

  • Cooling Coil: -10°C (Maximize condensation efficiency).

  • Bath: 25°C (Room Temp).

  • Vapor: ~15°C (Controlled by vacuum).

Anti-Bumping Setup:

  • Use a Wide-Neck Bump Trap: Standard traps clog easily. Use a wide-bore trap to allow reflux.

  • Spin Faster: Higher rotation (150+ rpm) creates a thinner film, increasing surface area and reducing the "hot spot" effect that causes bumping.

  • Step-Down Vacuum: Do not pull ultimate vacuum immediately.

    • Start at 300 mbar.

    • Step down by 50 mbar every 2 minutes.

    • Stop if bubbles foam; wait for them to subside.

Frequently Asked Questions (FAQ)

Q: Can I use Lyophilization (Freeze Drying) instead? A: Yes, this is the gold standard. If your compound is in water or dioxane, freeze drying is superior to rotary evaporation. It avoids thermal stress entirely and produces a fluffy powder that is easy to weigh and handle.

Q: Is the compound light sensitive? A: While not acutely photosensitive, the combination of light and heat accelerates degradation. Wrap the evaporation flask in aluminum foil if processing takes longer than 1 hour.

Q: My NMR shows a "ghost" peak near the methoxy group after heating. What is it? A: This is often a sign of dimerization or a trapped solvent complex. Run the NMR in DMSO-d6 with a drop of D2O to exchange exchangeable protons; if the spectrum simplifies, it was likely H-bond aggregation, not chemical degradation.

References & Further Reading

  • Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Definitive text on pyrimidine reactivity and tautomerism).

  • JoVE Science Education Database. Rotary Evaporation to Remove Solvent. Journal of Visualized Experiments.

  • Nichols, L. (2022).[1] Step-by-Step Procedures for Rotary Evaporation. Chemistry LibreTexts.

  • GWSI Laboratory. Rotary Evaporator Solvent Chart & The 20/40/60 Rule.

  • Rocker Scientific. Common evaporation & concentration methods for heat-sensitive compounds.

Sources

Validation & Comparative

Advanced Characterization Guide: LC-MS Fragmentation & Spectral Analysis of 5-Methoxypyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical deep-dive into the mass spectrometric characterization of 5-Methoxypyrimidin-4(1H)-one (CAS: 20737-41-3). As a Senior Application Scientist, I have structured this analysis to address the specific challenges this molecule presents: tautomeric equilibrium , high polarity , and isobaric interference from its positional isomer, 5-methoxypyrimidin-2(1H)-one.

Unlike generic spectral libraries, this guide compares standard "screening" approaches against optimized "resolution" methods, providing the causality behind every parameter choice.

Part 1: Comparative Analysis of Detection Methods

The primary challenge in analyzing 5-Methoxypyrimidin-4(1H)-one is not sensitivity, but specificity . The compound exists in a tautomeric equilibrium (keto-enol) and is often accompanied by synthetic byproducts that are isobaric.

Chromatographic Performance: C18 vs. Biphenyl

Standard alkyl-bonded phases (C18) often fail to retain this polar pyrimidine derivative, leading to elution near the void volume where ion suppression is highest.

FeatureStandard C18 (Generic) Biphenyl / PFP (Recommended) Scientific Rationale
Retention Mechanism Hydrophobic Interaction

Interaction + Hydrophobic
The pyrimidine ring is electron-deficient;

phases engage the aromatic system despite the polar carbonyl.
Isomer Separation Poor (Co-elution)High ResolutionBiphenyl phases discriminate between the 4-one and 2-one isomers based on dipole orientation and steric accessibility.
Peak Shape Tailing (Silanol interaction)Sharp (Symmetrical)The 4(1H)-one moiety can act as a Lewis base; sterically protected phases reduce secondary interactions.
Void Volume Elution High Risk (

)
Low Risk (

)
Critical for avoiding salt/matrix suppression zones in ESI.
Ionization Mode: ESI(+) vs. ESI(-)

While pyrimidines are amphoteric, the choice of polarity drastically alters the fragmentation utility.

  • ESI Positive (+): Preferred for structural elucidation . The [M+H]+ ion (m/z 127) is stable and yields rich fragmentation data via Collision-Induced Dissociation (CID).

  • ESI Negative (-): Preferred for quantitation in complex matrices . The [M-H]- ion (m/z 125) often has lower background noise, though fragmentation is less informative (mostly neutral losses of CO/HNCO).

Part 2: Fragmentation Pattern & Mass Spectrum (ESI+)

Theoretical & Observed Fragmentation

Precursor Ion: [M+H]+ = 127.11 Da

The fragmentation of methoxypyrimidinones follows distinct pathways driven by the stability of the pyrimidine ring and the lability of the methoxy group.

  • Primary Pathway (Ring Cleavage - RDA): The most diagnostic pathway is the Retro-Diels-Alder (RDA) reaction, characteristic of cyclic amides.

  • Secondary Pathway (Side Chain Loss): Loss of the methyl group or formaldehyde from the ether linkage.

Key Diagnostic Fragments (Table)
m/z (Fragment)Loss (Neutral)MechanismDiagnostic Value
127 -[M+H]+ ParentConfirmation of MW.
99 28 Da (CO)Carbonyl ejectionCommon in cyclic ketones/lactams.
84 43 Da (HNCO)Retro-Diels-Alder (RDA)High . Distinguishes pyrimidin-4-one core.
54 27 Da (HCN)Ring collapse from m/z 81Confirms nitrogen presence in ring.
Visualization: Fragmentation Pathway

The following diagram illustrates the mechanistic breakdown of the [M+H]+ ion.

Fragmentation Parent [M+H]+ m/z 127.1 (5-Methoxypyrimidin-4(1H)-one) Frag1 m/z 99.1 [M+H - CO]+ Parent->Frag1 - CO (28 Da) Low Energy Frag2 m/z 84.1 [M+H - HNCO]+ (RDA Cleavage) Parent->Frag2 - HNCO (43 Da) Diagnostic Frag3 m/z 112.1 [M+H - CH3•]+ (Radical Loss) Parent->Frag3 - CH3 (15 Da) High Energy Frag4 m/z 54.0 [C3H4N]+ Frag2->Frag4 - CH2O (30 Da)

Figure 1: Proposed ESI(+) fragmentation pathway for 5-Methoxypyrimidin-4(1H)-one involving Retro-Diels-Alder (RDA) cleavage and neutral losses.

Part 3: Optimized Experimental Protocol

This protocol is designed to be self-validating . The use of a Biphenyl column ensures that if the peak shape degrades, it is likely due to pH drift (affecting tautomerism) rather than column voiding.

LC Conditions (Isomer Resolving)
  • Column: Kinetex Biphenyl or Raptor Biphenyl (2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to lock the keto form).

  • Mobile Phase B: Methanol (MeOH provides better selectivity for

    
    -systems than Acetonitrile).
    
  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-6 min: 5% -> 40% B (Shallow gradient for isomer separation)

    • 6-8 min: 95% B (Wash)

  • Flow Rate: 0.35 mL/min.

  • Temp: 40°C.

Mass Spectrometry Parameters (Sciex/Thermo equivalent)
  • Source: ESI Positive.

  • Spray Voltage: 3.5 kV (Keep low to prevent in-source fragmentation of the labile methoxy).

  • Capillary Temp: 320°C.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to capture both the parent ion and the m/z 84 diagnostic fragment in a single scan.

Part 4: Identification Workflow (Decision Tree)

When analyzing unknown samples or synthesis reaction mixtures, use this logic flow to confirm identity against the 2-isomer.

Workflow Start Sample Injection (LC-MS ESI+) CheckMass Precursor m/z 127 detected? Start->CheckMass IsomerCheck Retention Time Analysis (Biphenyl Column) CheckMass->IsomerCheck Yes FragCheck Check MS2 Fragments IsomerCheck->FragCheck Peak Elutes @ k' > 2 RDA_Path Major Fragment m/z 84 (Loss of HNCO)? FragCheck->RDA_Path Alt_Path Major Fragment m/z 98/70 (Different RDA path)? FragCheck->Alt_Path Result1 CONFIRMED: 5-Methoxypyrimidin-4(1H)-one RDA_Path->Result1 Yes Result2 LIKELY ISOMER: 5-Methoxypyrimidin-2(1H)-one Alt_Path->Result2 Yes

Figure 2: Logical workflow for distinguishing the target compound from its 2-one isomer using fragmentation specificity.

References

  • Tsuchida, N., & Yamabe, S. (2005).[1] Equilibration studies.[2] Protomeric equilibria of 2- and 4-hydroxypyridines... and structurally related compounds in the gas phase. Journal of the American Society for Mass Spectrometry.[1] Link[1]

  • Zu, C., et al. (2022).[3] Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry. Link[3]

  • Restek Corporation. (2025). Optimized Isomer Separation of Synthetic Cathinones by LC-MS/MS (Biphenyl Phase Mechanics). Link

  • Thermo Fisher Scientific. (2025). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids (Biphenyl vs C18). Link

Sources

Decoding Carbonyl Vibrations: A Comparative Guide to the FTIR Signature of 5-Methoxypyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: A Senior Application Scientist's Guide

To researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and insightful glimpse into a molecule's functional groups.[1] The carbonyl (C=O) group, in particular, provides one of the most distinct and intense absorption peaks in an infrared spectrum, making it an excellent diagnostic tool.[2]

This guide provides an in-depth analysis of the characteristic FTIR absorption peak for the carbonyl group in 5-Methoxypyrimidin-4(1H)-one. While direct spectral data for this specific compound is not widely published, we can deduce a highly accurate expected wavenumber range by comparing it with structurally similar pyrimidinone derivatives. This analysis hinges on understanding the key molecular and intermolecular forces that influence vibrational frequencies, namely electronic effects, resonance (conjugation), and hydrogen bonding.

The Carbonyl Stretch: A Sensitive Probe of Molecular Environment

The C=O stretching vibration in most compounds appears in a characteristic region of the IR spectrum, generally between 1650 and 1780 cm⁻¹. The exact position of this peak is exquisitely sensitive to the local electronic and structural environment. For pyrimidinones like our target molecule, three primary factors dictate the precise wavenumber of the carbonyl absorption:

  • Conjugation: When a carbonyl group is part of a conjugated system (alternating double and single bonds), as it is in the pyrimidinone ring, the C=O bond order is slightly reduced. This delocalization of π-electrons weakens the double bond, requiring less energy to excite its stretching vibration. Consequently, conjugation shifts the carbonyl absorption to a lower wavenumber (a "red shift"), typically by 20-40 cm⁻¹.[3]

  • Substituent Effects: The electronic properties of substituents on the pyrimidinone ring play a crucial role. The 5-methoxy (-OCH₃) group in our target molecule is an electron-donating group (EDG) through resonance. This donation of electron density into the ring system further enhances the delocalization of electrons into the carbonyl group, weakening the C=O bond and causing an additional shift to a lower frequency.

  • Hydrogen Bonding: 5-Methoxypyrimidin-4(1H)-one possesses an N-H bond, making it a hydrogen bond donor, and the carbonyl oxygen is a strong hydrogen bond acceptor. In the solid state, these molecules will form strong intermolecular N-H···O=C hydrogen bonds.[4] This interaction pulls electron density away from the carbonyl oxygen, weakening the C=O double bond and causing a significant shift to a lower wavenumber, often by 20-50 cm⁻¹.[5] This is a dominant effect in the solid-state FTIR analysis of such compounds.

Comparative Analysis of Carbonyl Peaks in Pyrimidinone Derivatives

To pinpoint the expected C=O peak for 5-Methoxypyrimidin-4(1H)-one, we can compare it with well-characterized analogues. The table below summarizes the experimentally observed carbonyl stretching frequencies for related pyrimidinone structures.

CompoundStructureCarbonyl (C=O) Peak (cm⁻¹)Key Influencing Factors
5-Methoxypyrimidin-4(1H)-one (Predicted) 5-Methoxypyrimidin-4(1H)-one~1660 - 1680 Conjugation, Electron-Donating Group (-OCH₃), Strong H-Bonding
Cytosine (4-amino-2(1H)-pyrimidinone)Cytosine1650–1700[6]Conjugation, Electron-Donating Group (-NH₂), Strong H-Bonding
Uracil (Pyrimidine-2,4(1H,3H)-dione)Uracil~1720 and ~1660[7]Two C=O groups, Conjugation, Strong H-Bonding
General OxopyrimidinesN/A~1674[8]Conjugation, H-Bonding

Based on this comparison, the carbonyl group of 5-Methoxypyrimidin-4(1H)-one is expected to exhibit a strong absorption peak in the 1660-1680 cm⁻¹ range. This prediction is grounded in the following rationale:

  • Like cytosine and uracil, the carbonyl is part of a conjugated ring system, which lowers the frequency from a typical isolated ketone (around 1715 cm⁻¹).[2]

  • The methoxy group is a strong electron-donating group, similar to the amino group in cytosine, which contributes to a further red shift.[6]

  • Crucially, the presence of the N-H group facilitates strong intermolecular hydrogen bonding in the solid state, significantly lowering the vibrational frequency into the observed range for similar hydrogen-bonded pyrimidinones.[4] The peak for uracil around 1660 cm⁻¹ is a strong indicator of a hydrogen-bonded carbonyl in a similar ring system.[7]

Visualizing the Influences on Carbonyl Frequency

The following diagram illustrates the interplay of factors that determine the final position of the C=O stretching peak.

G cluster_factors Factors Influencing C=O Peak Position Base Isolated Ketone C=O (~1715 cm⁻¹) Conj Conjugation (Ring System) Base->Conj - (Red Shift) EDG Electron-Donating Group (-OCH₃) Conj->EDG - (Red Shift) Hbond Hydrogen Bonding (N-H···O=C) EDG->Hbond - (Red Shift) Final Predicted Peak for 5-Methoxypyrimidin-4(1H)-one (~1660-1680 cm⁻¹) Hbond->Final

Caption: Factors causing a red shift in the C=O frequency.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To validate these predictions experimentally, a standard protocol for solid-sample analysis should be followed. The Potassium Bromide (KBr) pellet method is a widely accepted and reliable technique.

Objective: To obtain a clean, high-resolution FTIR spectrum of 5-Methoxypyrimidin-4(1H)-one in the solid state.

Materials:

  • 5-Methoxypyrimidin-4(1H)-one (1-2 mg, finely ground and dried)

  • FTIR-grade Potassium Bromide (KBr) (~200 mg, desiccated)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer

Methodology:

  • Preparation: Gently heat the KBr under a vacuum or in an oven at ~110°C for several hours to remove any adsorbed water, which shows a broad O-H absorption that can interfere with the N-H signal. Store in a desiccator.

  • Sample Grinding: Place ~1-2 mg of the sample into a clean agate mortar. Grind thoroughly with the pestle for 1-2 minutes to achieve a fine, consistent powder. This minimizes scattering effects in the spectrum.

  • Mixing: Add ~200 mg of the dried KBr to the mortar. Mix gently with the sample for 30 seconds, then grind the mixture vigorously for 2-3 minutes to ensure homogeneous dispersion of the sample within the KBr matrix.

  • Pellet Formation: Transfer the mixture to the pellet die. Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will form a transparent or semi-transparent pellet.

  • Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the KBr pellet preparation and analysis method.

start Start prep_kbr Dry KBr start->prep_kbr grind_sample Grind Sample (1-2 mg) start->grind_sample mix Mix Sample with KBr prep_kbr->mix grind_sample->mix press Press Pellet mix->press acquire Acquire Sample Spectrum press->acquire background Acquire Background Spectrum background->acquire Reference end End acquire->end

Caption: Workflow for FTIR analysis using the KBr pellet method.

Conclusion

The carbonyl stretching frequency is a powerful diagnostic tool for the structural elucidation of pyrimidinone derivatives. For 5-Methoxypyrimidin-4(1H)-one, a combination of resonance within the heterocyclic ring, the electron-donating nature of the 5-methoxy substituent, and the profound effect of intermolecular hydrogen bonding in the solid state collectively shift the C=O absorption peak to a lower wavenumber. Based on comparative data from structurally related compounds, the characteristic carbonyl peak is confidently predicted to appear in the 1660-1680 cm⁻¹ region. This guide provides the theoretical foundation and practical framework for researchers to accurately identify and interpret this key vibrational feature.

References

  • Chaudhary, J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
  • Chaudhary, J.
  • Mohan, S., et al. FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil. PMC.
  • Smith, B. C. The Carbonyl Group, Part I: Introduction. Spectroscopy Online.
  • Al-Amiery, A. A., et al. FT-IR data of pyrimidine derivatives compounds.
  • LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups.
  • NIST. 4(1H)-Pyrimidinone, 2,3-dihydro-2-thioxo-6-(trifluoromethyl)-. NIST Chemistry WebBook.
  • de Oliveira, B. G., et al. The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au.
  • NIST. Cytosine. NIST Chemistry WebBook.
  • ResearchGate. FTIR spectra of (a) cytosine, (b) cytosine hydrochloride ( P ), (c) lamivudine and (d) lamivudine hydrochloride ( Q ).
  • Imashiro, F., et al. FTIR spectral study of intramolecular hydrogen bonding in thromboxane A2 receptor antagonist S-145 and related compounds. 3. Conformation and activity of S-145 analogues. PubMed.
  • ResearchGate. FTIR spectroscopy of Hydrogen bonding in polymers?
  • University of Calgary. Carbonyl - compounds - IR - spectroscopy.
  • NIST. 4(1H)-Pyrimidinone. NIST Chemistry WebBook.
  • Martinez-Felipe, A., et al. An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. RSC Publishing.
  • Chaudhary, J.

Sources

Comparative Biological Profile: 5-Methoxypyrimidin-4(1H)-one vs. 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 5-Methoxypyrimidin-4(1H)-one and the standard antimetabolite 5-Fluorouracil (5-FU) .

Executive Summary

This guide compares the biological activity and pharmacological potential of 5-Fluorouracil (5-FU) , a clinically established antimetabolite, with 5-Methoxypyrimidin-4(1H)-one (5-MP) , a structural analog and chemical scaffold. While 5-FU acts as a potent inhibitor of Thymidylate Synthase (TS) and a substrate for RNA/DNA misincorporation, 5-MP exhibits a distinct profile characterized by reduced cytotoxicity and altered metabolic processing. This comparison elucidates the critical Structure-Activity Relationships (SAR) governing pyrimidine-based drug design, specifically highlighting the impact of C5-substitution (Fluoro vs. Methoxy) and C2-functionalization (Carbonyl vs. Proton) on enzymatic recognition.

Chemical & Physical Properties

The distinct biological behaviors of these compounds stem directly from their physicochemical differences. 5-FU mimics uracil with a small, electron-withdrawing fluorine, whereas 5-MP presents a bulkier, electron-donating methoxy group and lacks the C2-carbonyl motif essential for Watson-Crick base pairing.

Feature5-Fluorouracil (5-FU)5-Methoxypyrimidin-4(1H)-one (5-MP)
CAS Number 51-21-8695-87-4
IUPAC Name 5-Fluoro-1H-pyrimidine-2,4-dione5-Methoxy-1H-pyrimidin-4-one
Molecular Weight 130.08 g/mol 126.11 g/mol
C5 Substituent Fluorine (-F)Methoxy (-OCH₃)
Electronic Effect (C5) Strong Electron Withdrawing (-I)Electron Donating (+M)
Steric Radius (C5) 1.47 Å (Mimics Hydrogen)~3.0 Å (Bulky)
H-Bond Capability Donor (N3), Acceptor (C2=O, C4=O)Donor (N1), Acceptor (C4=O, OMe)
Solubility Moderate (Water, DMSO)Moderate (DMSO, Methanol)

Mechanism of Action Analysis

5-Fluorouracil (5-FU): The Antimetabolite Standard

5-FU functions as a "suicide inhibitor" of Thymidylate Synthase (TS).

  • Metabolic Activation : Converted to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).

  • Ternary Complex Formation : FdUMP binds to TS and the cofactor 5,10-methylene-tetrahydrofolate (CH₂THF).

  • Irreversible Inhibition : The C5-F bond cannot be broken (unlike C5-H), trapping the enzyme in a covalent complex. This halts dTMP synthesis, causing "thymineless death."

  • RNA Incorporation : Converted to FUTP and incorporated into RNA, disrupting processing and function.

5-Methoxypyrimidin-4(1H)-one (5-MP): The Structural Probe

5-MP displays significantly attenuated or distinct activity due to two critical SAR factors:

  • Steric Hindrance : The C5-methoxy group is significantly larger than the enzyme's pocket allows. While TS can accommodate small halogens (F, Cl), the methoxy group creates steric clash, preventing the formation of the tight ternary complex.

  • Lack of C2-Carbonyl : The absence of the C2=O group (present in Uracil and 5-FU) disrupts the hydrogen bonding network required for high-affinity binding to pyrimidine-processing enzymes (e.g., Uridine Phosphorylase, Orotate Phosphoribosyltransferase).

  • Potential Activity : 5-MP serves primarily as a scaffold for kinase inhibitors (e.g., Axl, Trex1 inhibitors) rather than a direct antimetabolite. It may act as a weak competitive inhibitor or a metabolic dead-end, often used as a negative control in cytotoxicity assays to demonstrate the necessity of the C2-oxo and C5-fluoro motifs.

Pathway Visualization

The following diagram illustrates the divergence in the Pyrimidine Salvage Pathway.

PyrimidinePathway Uracil Uracil UP Uridine Phosphorylase Uracil->UP Substrate FU 5-Fluorouracil (5-FU) FU->UP High Affinity MP 5-Methoxypyrimidin-4(1H)-one MP->UP Low/No Affinity (Missing C2=O) TS Thymidylate Synthase (TS) MP->TS Steric Exclusion (C5-OMe) TK Thymidine Kinase UP->TK FdUMP FdUMP (Active Metabolite) TK->FdUMP Activation DNA DNA Synthesis (Inhibition) TS->DNA Blocked FdUMP->TS Covalent Trapping

Caption: 5-FU mimics Uracil to enter the pathway and inhibit TS. 5-MP is excluded due to steric bulk (OMe) and lack of C2 binding motifs.

Experimental Performance & Protocols

To rigorously compare these compounds, researchers should perform a Cell Viability Assay (IC50 Determination) and a Thymidylate Synthase Inhibition Assay .

Experiment A: Comparative Cytotoxicity (MTT Assay)

Objective : Quantify the antiproliferative potency of 5-FU vs. 5-MP in colorectal cancer cells (e.g., HCT-116).

Protocol :

  • Seeding : Plate HCT-116 cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment :

    • Prepare 100 mM stock solutions of 5-FU (in PBS) and 5-MP (in DMSO).

    • Perform serial dilutions (0.01 µM to 100 µM).

    • Treat cells for 72 hours.

  • Detection : Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis : Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Expected Results :

Compound Expected IC50 (HCT-116) Interpretation
5-Fluorouracil 1 - 5 µM High potency; classic antimetabolite effect.

| 5-Methoxypyrimidin-4(1H)-one | > 100 µM | Low/Negligible cytotoxicity; indicates lack of TS inhibition. |

Experiment B: Thymidylate Synthase (TS) Kinetics

Objective : Determine if 5-MP binds to TS using a spectrophotometric assay.

Protocol :

  • System : Purified human TS enzyme, 5,10-methylene-THF (cofactor), and dUMP (substrate).

  • Reaction : Monitor the increase in absorbance at 340 nm (formation of DHF).

  • Inhibition :

    • Run control reaction (no inhibitor).

    • Add 5-FdUMP (active metabolite of 5-FU) as positive control (rapid inhibition).

    • Add 5-MP (100 µM).

  • Result : 5-FdUMP will show

    
     nM. 5-MP is expected to show no significant change in 
    
    
    
    or
    
    
    , confirming it does not bind the catalytic pocket effectively.

Synthesis & Handling

  • 5-FU : Highly toxic. Handle with full PPE in a fume hood. Light sensitive.

  • 5-MP : Generally lower toxicity but should be treated as a potential irritant. Stable under standard conditions.

  • Solubility : 5-MP may require warming in DMSO for high-concentration stocks (>50 mM).

References

  • Heidelberger, C., et al. (1957). "Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds." Nature, 179, 663-666.

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). "5-Fluorouracil: mechanisms of action and clinical strategies." Nature Reviews Cancer, 3(5), 330-338.

  • Parker, W. B., & Cheng, Y. C. (1990). "Metabolism and mechanism of action of 5-fluorouracil." Pharmacology & Therapeutics, 48(3), 381-395.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 69368, 5-Methoxypyrimidin-4(1H)-one." PubChem.

  • BenchChem. (2025).[1] "The Elusive Biological Profile of 4-methoxypyrimidin-5-ol: A Survey of Related Pyrimidine Derivatives." BenchChem Technical Guides.

Sources

Definitive Structural Validation of 5-Methoxypyrimidin-4(1H)-one: A Crystallographic Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tautomer Challenge

In drug development, the precise location of a proton defines a molecule's pharmacophore.[1] For 5-methoxypyrimidin-4(1H)-one , the IUPAC name implies a specific keto-tautomer protonated at the N1 position.[1] However, in solution and the solid state, pyrimidin-4-ones exist in a dynamic equilibrium between three primary forms: the N1-keto , N3-keto , and O-enol (4-hydroxypyrimidine) tautomers.[1]

Standard analytical techniques like


H-NMR often yield time-averaged signals due to rapid proton exchange, obscuring the true solid-state polymorph.[1] This guide outlines why Single Crystal X-ray Diffraction (SC-XRD)  is the only technique capable of providing a definitive, legally defensible structural validation, and details the experimental protocol to achieve it.[1]

The Tautomeric Landscape[1][2]

Before validating, we must understand the structural competitors. The 5-methoxy group introduces steric and electronic effects that may shift the equilibrium compared to the unsubstituted parent ring.[1]

Diagram 1: Tautomeric Equilibrium of 5-Methoxypyrimidin-4-one[1]

Tautomers N1 N1-Keto Form (Target Structure) Proton at N1 C=O Double Bond N3 N3-Keto Form (Common Alternative) Proton at N3 C=O Double Bond N1->N3 Proton Shift Enol Enol Form (4-Hydroxypyrimidine) Aromatic Ring C-OH Single Bond N3->Enol Tautomerization Enol->N1 Equilibrium

Figure 1: The three competing structural distincts. SC-XRD distinguishes these by measuring specific bond lengths and locating electron density peaks corresponding to Hydrogen atoms.[1]

Comparative Analysis: Why SC-XRD?

While NMR and IR are faster, they lack the spatial resolution to distinguish bond orders in the solid state definitively.[1]

Table 1: Technique Comparison for Tautomer Identification
FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C)
FT-IR / Raman DFT Computation
Primary Data Electron density map (3D)Magnetic resonance frequencyVibrational frequencyTheoretical energy
Proton Location Direct observation (on difference map)Inferential (chemical shift)Inferential (O-H vs N-H bands)N/A (Input dependent)
Bond Order Measured (via bond lengths)Inferred (coupling constants)Inferred (stiffness)Calculated
State Solid (Static/Frozen)Solution (Dynamic/Averaged)Solid or SolutionGas/Solvent Model
Ambiguity < 1% (with good data)High (solvent effects)Medium (peak overlap)Medium (basis set bias)

Expert Insight: In solution, the N-H proton often exchanges rapidly with trace water or solvent, broadening the NMR signal or causing it to disappear entirely. SC-XRD freezes this motion, locking the proton in its preferred energetic well.[1]

Experimental Protocol: Self-Validating Workflow

To ensure high-quality data capable of locating hydrogen atoms, follow this optimized workflow.

Phase 1: Crystal Growth (The Critical Step)

5-Methoxypyrimidin-4(1H)-one is polar.[1][2][3][4][5] Standard evaporation often yields microcrystalline powder unsuitable for SC-XRD.[1]

  • Method: Vapor Diffusion.[1]

  • Solvent (Inner Vial): Dimethylformamide (DMF) or DMSO (High solubility).[1]

  • Anti-solvent (Outer Vial): Acetonitrile or Acetone (Lower solubility, volatile).[1]

  • Procedure: Dissolve 10 mg of sample in 0.5 mL DMF. Place in a small vial. Place this vial inside a larger jar containing 5 mL Acetonitrile. Cap tightly.

  • Timeline: 3–7 days. The slow diffusion of acetonitrile into DMF gently lowers solubility, promoting high-quality single crystal growth.

Phase 2: Data Collection[1][2]
  • Temperature: 100 K (Liquid Nitrogen stream).[1]

    • Reasoning: Cooling reduces thermal vibration (atomic displacement parameters), making the electron density of light atoms (Hydrogens) sharper and easier to locate.[1]

  • Resolution: Aim for 0.75 Å or better.

  • Redundancy: >4.0 to ensure accurate intensity statistics.

Phase 3: Refinement Strategy
  • Solve Structure: Use SHELXT or OLEX2 for initial phasing.

  • Anisotropic Refinement: Refine all non-hydrogen atoms (C, N, O) anisotropically.

  • Difference Fourier Map: This is the validation step. Look for residual electron density peaks (

    
    -peaks) near N1, N3, and O4.[1]
    
    • Success Criteria: A peak of ~0.5–0.9 e⁻/ų near a nitrogen atom confirms the proton position.[1]

Data Interpretation: The "Smoking Gun"

How do you prove the structure is the 1H-one and not the enol or 3H-one ? You must analyze the bond geometry.

A. Bond Length Analysis

The bond order determines the length.[1][4][6] You must compare your experimental values against standard values from the Cambridge Structural Database (CSD).

BondExpected Length (Keto Form)Expected Length (Enol Form)
C4–O4 1.22 – 1.24 Å (C=O) 1.34 – 1.36 Å (C–OH)
N3–C4 ~1.38 Å (Single character)~1.32 Å (Double character)
  • Validation Logic: If the C4–O4 bond is <1.25 Å , the molecule is in the Keto form. If it is >1.32 Å , it is the Enol form.

B. Internal Bond Angles

The angle at the Nitrogen atom changes depending on protonation.[1]

  • Protonated Nitrogen (N-H): Internal angle ~125°.[1]

  • Unprotonated Nitrogen (N:): Internal angle ~116°.[1]

Diagram 2: Validation Logic Flow

ValidationFlow Start Crystal Data Collected Refine Refine Heavy Atoms (C, N, O) Start->Refine Map Inspect Difference Fourier Map Refine->Map Decision1 Q-Peak near N1? Map->Decision1 Decision2 C4-O4 Bond Length? Decision1->Decision2 Yes (Peak at N1) Result2 REFUTED: 4(3H)-one Tautomer Decision1->Result2 No (Peak at N3) Result1 CONFIRMED: 4(1H)-one Tautomer Decision2->Result1 Short (~1.22 Å) Result3 REFUTED: Enol Tautomer Decision2->Result3 Long (~1.35 Å)

Figure 2: The crystallographic decision tree. Bond lengths and electron density peaks provide a binary confirmation of the structure.[1]

References

  • Grover, G., et al. (2025).[1] "Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights." PMC.[1] Link

    • Relevance: Demonstrates the impact of solvent choice on polymorph/tautomer selection in crystalliz
  • International Union of Crystallography (IUCr). "Standard Bond Lengths in Organic Compounds."[1] Cambridge Structural Database (CSD).[1][2] Link

    • Relevance: Source for standard C=O (1.22 Å) vs C-OH (1.35 Å)
  • Lippert, B., et al. (1999).[1] "N1 and N3 linkage isomers of neutral and deprotonated cytosine."[1][7] Inorganic Chemistry. Link

    • Relevance: Foundational text on distinguishing N1 vs N3 protonation in pyrimidinones using X-ray diffraction.
  • Rydz, A., et al. (2023).[1] "Additive-driven microwave crystallization of tyramine polymorphs." IUCr Journals. Link

    • Relevance: Provides protocols for crystallizing difficult polar amines and phenols.

Sources

Elemental Analysis (CHN) for 5-Methoxypyrimidin-4(1H)-one: A Confirmation & Purity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of bioactive heterocycles, specifically 5-Methoxypyrimidin-4(1H)-one (Formula: C₅H₆N₂O₂), spectroscopic confirmation (NMR, MS) is often insufficient for establishing bulk purity. While NMR confirms structure, it frequently fails to detect non-protonated inorganic salts or occluded solvent networks common in pyrimidine crystallization.

This guide objectively compares Combustion Analysis (CHN) against Quantitative NMR (qNMR) and HPLC , demonstrating why CHN remains the "Gold Standard" for validating the bulk composition of this specific hygroscopic solid. We provide theoretical baselines, experimental failure modes (solvation traps), and a validated protocol for accurate data acquisition.

Technical Context: The Molecule & The Challenge

Target Molecule: 5-Methoxypyrimidin-4(1H)-one Molecular Weight: 126.11 g/mol Empirical Formula: C₅H₆N₂O₂

The Analytical Blind Spot

This molecule exhibits lactam-lactim tautomerism (keto-enol interchange). In the solid state, it forms strong intermolecular hydrogen bond networks. These networks frequently trap water or methanol (from recrystallization) in non-stoichiometric ratios.

  • Standard ¹H-NMR often misses this because exchangeable protons (NH/OH) broaden or disappear in protic deuterated solvents (e.g., D₂O or CD₃OD).

  • LC-MS detects the parent ion (

    
    ) but is blind to neutral solvent occlusion or inorganic salts retained from synthesis.
    

CHN Analysis bridges this gap by measuring the absolute mass fraction of elements, instantly revealing solvation or inorganic contamination.

Comparative Analysis: CHN vs. Alternatives

The following table contrasts the utility of CHN against standard alternatives for this specific pyrimidine derivative.

FeatureMethod A: CHN Combustion Method B: ¹H-NMR Method C: HPLC-UV
Primary Utility Bulk Purity & Solvation State Structural IdentityChromatographic Purity
Detection Basis Absolute Mass % (C, H, N)Magnetic Resonance (¹H)UV Absorption (λ max)
Blind Spots Does not identify structureInorganic salts; "Invisible" waterInorganic salts; Solvents; Non-UV active impurities
Sample Req. 2–5 mg (Destructive)5–10 mg (Recoverable)<1 mg (Destructive)
Precision ± 0.4% absolute± 1–2% (without internal std)± 0.1% relative area
Critical Win Detects Hydrates/Solvates Confirms TautomerSeparates Isomers

Experimental Data: Confirmation Benchmarks

Theoretical Values (Baseline)

For pure 5-Methoxypyrimidin-4(1H)-one (C₅H₆N₂O₂):

ElementCalculation LogicTheoretical Mass %
Carbon (C)

47.62%
Hydrogen (H)

4.80%
Nitrogen (N)

22.21%
Scenario Analysis: The "Solvation Trap"

A common failure mode in pyrimidine synthesis is the formation of a hemihydrate (·0.5 H₂O) or retained methanol (from workup). The table below demonstrates how CHN data exposes these impurities where NMR might show a "clean" spectrum.

Scenario: A researcher isolates the product and dries it under vacuum at 40°C.

  • Observation: ¹H-NMR looks clean (water peak is often ignored as "solvent residue").

  • CHN Result: The data deviates significantly, signaling the sample is NOT pure drug substance.

Sample State% Carbon (C)% Hydrogen (H)% Nitrogen (N)Analysis
Pure Anhydrous 47.62 4.80 22.21 PASS (Target)
Hemihydrate (·0.5 H₂O)44.44 (↓ 3.18)5.22 (↑ 0.42)20.73 (↓ 1.48)FAIL (Water trapped)
Methanol Solvate (·0.1 MeOH)47.33 (↓ 0.29)5.01 (↑ 0.21)21.65 (↓ 0.56)FAIL (Solvent trapped)

Interpretation: A Carbon drop of >3% combined with a Nitrogen drop is the "smoking gun" for hydration. NMR would require a precise qNMR setup (with internal standard) to detect this 3% mass variance, whereas CHN detects it natively.

Validated Protocol: Combustion Analysis Workflow

To ensure data integrity (E-E-A-T), follow this self-validating protocol designed for hygroscopic heterocycles.

Phase 1: Sample Preparation (Critical)
  • Recrystallization: Purify crude 5-methoxypyrimidin-4(1H)-one using EtOH/Water or MeOH.

  • Drying: Dry sample in a vacuum oven at 60°C for 24 hours over P₂O₅.

    • Why? Pyrimidines are hydrogen-bond donors/acceptors and hold water tenaciously. 40°C is often insufficient to break the lattice water.

  • Homogenization: Lightly crush crystals into a fine powder using an agate mortar.

    • Why? Large crystals cause incomplete combustion, leading to low Carbon values.

Phase 2: Analysis (The Combustion)
  • Instrument: PerkinElmer 2400 Series II or equivalent (Flash 2000).

  • Calibration Standard: Acetanilide (C₈H₉NO) or Stearic Acid.

    • Tolerance: K-factor must be established within ±0.15%.

  • Combustion Conditions:

    • Furnace Temp: >925°C (Required for complete oxidation of pyrimidine rings).

    • Carrier Gas: Helium (High Purity >99.999%).

Phase 3: Data Validation
  • Run Triplicates: Do not rely on a single injection.

  • Acceptance Criteria:

    • Experimental values must be within ±0.4% of Theoretical.

    • If C is low and H is high: Suspect moisture (re-dry and re-run).

    • If C/H/N are ALL low: Suspect inorganic contamination (silica, salts).

Visualization: Decision Logic for Purity Assessment

The following diagram illustrates the logical workflow for confirming the 5-Methoxypyrimidin-4(1H)-one structure and purity, highlighting where CHN acts as the critical gatekeeper.

PurityWorkflow Start Crude Synthesis Product Purification Recrystallization & Drying (Vac Oven 60°C) Start->Purification NMR 1H-NMR Analysis (Identity Confirmation) Purification->NMR Decision1 Structure Correct? NMR->Decision1 Decision1->Start No (Wrong Isomer) CHN CHN Elemental Analysis (Bulk Purity Check) Decision1->CHN Yes Decision2 Values within ±0.4%? CHN->Decision2 Fail_Hydrate FAIL: Low C / High H (Likely Hydrate) Decision2->Fail_Hydrate No (Deviant Ratio) Fail_Inorganic FAIL: All Values Low (Inorganic Salt Contamination) Decision2->Fail_Inorganic No (Uniform Drop) Release PASS: Validated Reference Standard Decision2->Release Yes Action_Dry Action: Aggressive Drying (80°C / P2O5) Fail_Hydrate->Action_Dry Action_Filter Action: Scavenger/Filtration (Remove Salts) Fail_Inorganic->Action_Filter Action_Dry->CHN Re-Test Action_Filter->CHN Re-Test

Figure 1: Analytical decision matrix for validating 5-Methoxypyrimidin-4(1H)-one. Note that CHN is the final gatekeeper for bulk purity, distinguishing solvates from pure compound.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Intertek. (2023). Pharmaceutical Elemental Analysis (CHN/O/S). Intertek Chemical Analysis Guidelines. Link

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Link

  • United States Pharmacopeia (USP). General Chapter <731> Loss on Drying. USP-NF. Link

  • PerkinElmer. (2018). 2400 Series II CHNS/O Elemental Analyzer User Manual. Link

Safety Operating Guide

Proper Disposal Procedures for 5-Methoxypyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

5-Methoxypyrimidin-4(1H)-one (often tautomerized as 5-methoxypyrimidin-4-ol ) is a heterocyclic organic compound frequently used as an intermediate in pharmaceutical synthesis. Proper disposal is critical not only for regulatory compliance (RCRA/EPA) but to prevent environmental contamination and personnel exposure.

This guide provides a self-validating workflow for the safe containment, labeling, and disposal of this compound. As a Senior Application Scientist, I emphasize that tautomerism in pyrimidines affects their solubility and reactivity, necessitating specific handling protocols.

Chemical Identity
ParameterDetail
Chemical Name 5-Methoxypyrimidin-4(1H)-one
Synonyms 5-methoxy-4-pyrimidinone; 5-methoxypyrimidin-4-ol
CAS Number 695-87-4
Molecular Formula C₅H₆N₂O₂
Physical State Solid (typically off-white powder)
Hazard Class Irritant (Skin/Eye/Respiratory); Potentially Harmful if Swallowed

Hazard Identification & Risk Assessment

Before disposal, you must classify the waste stream.[1] While specific toxicological data (LD50) for this specific isomer may be limited, pyrimidine derivatives are systematically treated as Hazardous Chemical Waste .

  • Primary Hazards:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][4][5]

    • H335: May cause respiratory irritation.[2][3][5]

  • Disposal Classification:

    • EPA/RCRA Status: Not explicitly P-listed or U-listed. However, it must be disposed of as Non-Halogenated Organic Waste due to its flammability (when dissolved) and potential toxicity.

    • Incompatibility: Strong oxidizing agents.[5] Ensure waste containers are free of nitric acid, perchlorates, or peroxides.

Pre-Disposal Handling & Segregation[9]

Effective disposal begins at the bench. Segregation prevents dangerous chemical reactions in waste drums.

A. Personal Protective Equipment (PPE)
  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Skin: Nitrile gloves (minimum thickness 0.11 mm). Double-glove if handling solutions >100 mM.

  • Respiratory: Handle solid powder inside a certified fume hood to prevent inhalation.

B. Waste Stream Decision Matrix

Use the following logic to determine the correct waste container. This prevents the common error of mixing incompatible solvents.

WasteSegregation Start Waste Generated: 5-Methoxypyrimidin-4(1H)-one Form Physical State? Start->Form Solid Pure Solid / Powder Form->Solid Liquid Dissolved / Solution Form->Liquid BinSolid Container A: Solid Hazardous Waste Solid->BinSolid Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens? NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo Flammable/Organic? Aqueous Aqueous Buffer SolventCheck->Aqueous Water based? BinHalo Container B: Halogenated Organic Waste Halo->BinHalo BinNonHalo Container C: Non-Halogenated Organic Waste NonHalo->BinNonHalo BinAq Container D: Aqueous Hazardous Waste (Do NOT Drain Pour) Aqueous->BinAq

Figure 1: Decision Matrix for segregating 5-Methoxypyrimidin-4(1H)-one waste streams. Correct segregation is vital for downstream incineration efficiency.

Detailed Disposal Workflow

This protocol ensures "Cradle-to-Grave" tracking, a requirement for most institutional EHS (Environmental Health & Safety) programs.

Step 1: Containment[4]
  • Solid Waste: Place contaminated weigh boats, gloves, and paper towels into a clear polyethylene bag. Seal with tape. Place the bag into the Solid Hazardous Waste drum.

  • Liquid Waste:

    • Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal containers if the solution is acidic.

    • Leave 10% headspace in the bottle to allow for thermal expansion.

    • Critical Check: Ensure the container is compatible with the solvent (e.g., do not use certain plastics for chloroform).

Step 2: Labeling

Every container must have a hazardous waste tag attached before the first drop of waste is added.

  • Chemical Name: Write "5-Methoxypyrimidin-4(1H)-one" clearly. Do not use abbreviations or chemical formulas.

  • Constituents: List all solvents and their approximate percentages (e.g., "5-Methoxypyrimidin-4(1H)-one (<1%), Methanol (99%)").

  • Hazard Checkbox: Mark "Irritant" and "Toxic".

Step 3: Storage
  • Store in a Satellite Accumulation Area (SAA) . This must be at or near the point of generation.

  • Secondary Containment: Place liquid waste bottles in a secondary tray (polypropylene) capable of holding 110% of the volume of the largest container.

  • Cap Management: Keep containers explicitly closed when not adding waste. Funnels must be removed or equipped with a latching lid.[6]

Step 4: Final Disposal (EHS/Contractor)
  • Method: The standard industry method for pyrimidine derivatives is High-Temperature Incineration (with afterburner and scrubber). This ensures complete destruction of the heterocyclic ring.

  • Prohibition: Never dispose of this compound via sink drains or evaporation.

Emergency Procedures (Spills)

ScenarioAction Protocol
Solid Spill (< 10g) 1. Dampen a paper towel with water (to prevent dust).2. Wipe up powder carefully.3. Place towel in "Solid Hazardous Waste".4. Clean area with soap and water.[2][4][5]
Liquid Spill (< 100mL) 1. Alert nearby personnel.2. Apply universal absorbent pads or vermiculite.3. Scoop absorbed material into a bag.4. Label as "Debris from [Solvent Name] spill".
Exposure (Skin/Eye) Skin: Wash with soap/water for 15 min.[2][3][7][4] Eyes: Flush at eyewash station for 15 min. Seek medical attention if irritation persists.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 695-87-4, 5-Methoxypyrimidin-4-ol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard (HCS). Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: 5-Methoxypyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 20737-41-3 Chemical Family: Pyrimidine Derivative / Heterocyclic Building Block Primary Application: Pharmaceutical Intermediate (Nucleoside analogs, Antimetabolites)

Executive Summary: The "Why" Behind the Protocol

As a Senior Application Scientist, I often see researchers treat intermediates like 5-Methoxypyrimidin-4(1H)-one with complacency because they lack the "skull and crossbones" notoriety of reagents like cyanide. This is a critical error.

While this compound is primarily an irritant, its structural similarity to bioactive nucleosides necessitates a precautionary handling strategy . The primary risks here are not just acute toxicity, but sensitization and respiratory irritation from fine particulates. Furthermore, in drug development, protecting the sample from human contamination (keratin, nucleases) is as vital as protecting the human from the sample.

This guide moves beyond generic safety advice to provide a self-validating workflow for handling this specific solid intermediate.

Hazard Identification & Risk Profile

We treat 5-Methoxypyrimidin-4(1H)-one under the "Potent Intermediate" protocol. Data is derived from structural analogs and standard pharmaceutical intermediate handling practices.

Hazard Class (GHS)CategoryH-CodeDescriptionOperational Implication
Skin Irritation Cat 2H315Causes skin irritation.[1][2]Direct contact can cause dermatitis; permeation is possible.
Eye Irritation Cat 2AH319Causes serious eye irritation.[1][2][3]Dust is hydrophilic; tears will dissolve it, creating a concentrated basic/irritant solution on the cornea.
STOT - SE Cat 3H335May cause respiratory irritation.[1][2][3]Critical: The powder is likely electrostatic; inhalation of dust is the primary exposure vector.
Acute Toxicity Cat 4H302Harmful if swallowed.[1][2]Standard hygiene prevents oral ingestion (hand-to-mouth transfer).

PPE Matrix: Task-Based Selection

Do not use a "one size fits all" approach. PPE must scale with the energy and potential for aerosolization of the task.

A. The Barrier System (Gloves & Clothing)[1][6]
  • Material: Nitrile (Acrylonitrile Butadiene Rubber).

  • Thickness: Minimum 0.11 mm (4 mil) for standard handling.

  • Breakthrough Time: >480 mins for solid handling; varies if in solution (consult solvent-specific charts).

  • Technique:

    • Dry Solid: Single gloving is acceptable.

    • Solution (e.g., DMSO/DMF):Double gloving is mandatory. Aprotic solvents facilitate the transport of small molecules through the skin barrier.

B. Respiratory & Ocular Protection[1][4][5][6][7][8]
  • Primary Control: Engineering controls (Fume Hood) are always superior to PPE.

  • Solids Weighing: If weighing outside a hood (not recommended), a P2/N95 particulate respirator is the absolute minimum.

  • Eyes: Safety glasses with side shields.[4] If working with large quantities (>10g) or under pressure, use chemical splash goggles .

Operational Protocol: Step-by-Step Handling

This workflow is designed to minimize static discharge and dust generation—the two enemies of precise solid handling.

Phase 1: Preparation & Weighing
  • Static Neutralization: Pyrimidine powders are prone to static charge. Use an ionizing bar or anti-static gun on the spatula and weighing boat before contact.

  • The "Draft Shield" Method:

    • Place the balance inside the fume hood.

    • Crucial: If air turbulence disturbs the balance, do not turn off the hood. Instead, use a balance enclosure (draft shield) or lower the sash to the lowest working height.

  • Transfer: Use a chemically resistant spatula (PTFE-coated or stainless steel). Avoid plastic spatulas which generate static.

Phase 2: Solubilization (Reaction Setup)
  • Solvent Choice: This compound is moderately soluble in polar aprotic solvents (DMSO, DMF) and alcohols.

  • Addition Order: Always add the solid to the vessel first , then add the solvent. This prevents the "puff" of powder that occurs when dumping solids into a liquid.

  • Inert Atmosphere: While the compound is relatively stable, flushing the headspace with Nitrogen/Argon is recommended to prevent moisture absorption (hygroscopicity), which alters stoichiometry.

Phase 3: Decontamination
  • Wipe Down: Use a solvent-dampened wipe (Ethanol or Isopropanol) to clean the balance area.

  • Visual Check: Use a UV lamp (254 nm) if available. Pyrimidine derivatives often fluoresce or absorb UV; dark spots on a fluorescent TLC plate background can reveal invisible spills.

Visual Workflow: Decision Logic

The following diagram illustrates the decision-making process for PPE and engineering controls based on the state of the material.

PPE_Logic Start Start: Handling 5-Methoxypyrimidin-4(1H)-one State_Check Assess Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution (DMSO/DMF/MeOH) State_Check->Liquid Dust_Risk Risk: Dust Inhalation & Static Solid->Dust_Risk Hood_Check Is Fume Hood Available? Dust_Risk->Hood_Check Hood_Yes Use Fume Hood PPE: Nitrile Gloves + Safety Glasses Hood_Check->Hood_Yes Yes Hood_No REQUIREMENT: N95/P2 Respirator + Goggles Hood_Check->Hood_No No Weighing Action: Weighing/Transfer Hood_Yes->Weighing Hood_No->Weighing Static_Control Use Anti-Static Gun/Bar Weighing->Static_Control Disposal Disposal: Segregate Liquid/Solid Organic Waste Static_Control->Disposal Splash_Risk Risk: Skin Absorption via Solvent Liquid->Splash_Risk Double_Glove REQUIREMENT: Double Nitrile Gloves (Change outer glove immediately on splash) Splash_Risk->Double_Glove Double_Glove->Disposal

Figure 1: Decision logic for PPE selection based on physical state and engineering control availability.

Emergency Response & Disposal

Accidental Release (Spill)[7]
  • Solid Spill: Do not dry sweep. This generates dust. Cover with a damp paper towel (water or ethanol) to wet the powder, then wipe up.

  • Skin Contact: Wash with soap and copious amounts of water for 15 minutes. Do not use organic solvents (ethanol/acetone) on skin, as this may enhance absorption.

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes, holding eyelids open.

Disposal Protocol

This compound is an organic heterocycle. It must never be disposed of down the drain.

  • Solid Waste: Place in a container labeled "Hazardous Waste - Solid Organics."

  • Liquid Waste:

    • If dissolved in non-halogenated solvents (MeOH, EtOH, DMSO): Dispose in Non-Halogenated Organic Waste .

    • If dissolved in DCM/Chloroform: Dispose in Halogenated Organic Waste .

  • Contaminated PPE: Heavily contaminated gloves or wipes should be treated as solid hazardous waste, not regular trash.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10603259, 5-Methoxypyrimidin-4(1H)-one. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyrimidine Derivatives Hazard Classification. (General guidance for pyrimidinone class). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[5] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxypyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
5-Methoxypyrimidin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.